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  • Product: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide
  • CAS: 70892-82-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, a valuable compound in chemical and pharmaceutical research. The document is in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, a valuable compound in chemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic strategies. Core discussions include the direct amidation of isonicotinic acid and a two-step approach via an activated carboxylic acid intermediate. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and outlines methods for purification and characterization. This document aims to serve as a practical resource, grounded in established chemical principles, to facilitate the efficient and safe laboratory-scale synthesis of the target compound.

Introduction

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide is a derivative of isonicotinic acid, also known as 4-pyridinecarboxylic acid. The presence of the pyridine ring, a common motif in pharmacologically active compounds, coupled with the diethanolamide functional group, imparts specific physicochemical properties that are of interest in various research domains. The dual hydroxyl groups can influence solubility and provide sites for further chemical modification, making it a versatile building block.

This guide will focus on the practical synthesis of this compound, emphasizing the chemical logic behind the chosen pathways and methodologies. The two primary routes discussed are the direct condensation of isonicotinic acid with diethanolamine and the reaction of an activated isonicotinic acid derivative with diethanolamine.

Synthetic Pathways and Mechanistic Insights

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid (or its derivative) and an amine, resulting in the elimination of a small molecule, typically water.[1][2] The direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to overcome the formation of a stable and unreactive ammonium carboxylate salt and to drive the dehydration process.[2] A more common and often more efficient approach in a laboratory setting is the activation of the carboxylic acid to a more reactive species, such as an acyl chloride.

Pathway 1: Direct Amidation of Isonicotinic Acid

This pathway represents the most atom-economical approach, directly reacting isonicotinic acid with diethanolamine.

Reaction Scheme:

Causality and Mechanistic Considerations:

The reaction proceeds by the nucleophilic attack of the nitrogen atom of diethanolamine on the carbonyl carbon of isonicotinic acid. However, at room temperature, an acid-base reaction predominates, forming the diethanolammonium isonicotinate salt. To favor the amide formation, thermal energy is required to drive off water, shifting the equilibrium towards the product.[2] The high temperatures (typically >160 °C) can sometimes lead to side reactions or decomposition, which is a key consideration for this pathway.[1]

Diagram of the Direct Amidation Pathway

Direct_Amidation_Pathway Isonicotinic_Acid Isonicotinic Acid Intermediate Ammonium Carboxylate Salt (Intermediate) Isonicotinic_Acid->Intermediate + Diethanolamine (Acid-Base Reaction) Diethanolamine Diethanolamine Diethanolamine->Intermediate Product N,N-Bis(2-hydroxyethyl)-4- pyridinecarboxamide Intermediate->Product Heat (Δ) - H₂O Water H₂O

Caption: Direct amidation pathway involving an initial acid-base reaction followed by thermal dehydration.

Pathway 2: Two-Step Synthesis via Acyl Chloride Intermediate

This is a widely used and generally more reliable laboratory method for amide synthesis. It involves the conversion of the carboxylic acid to a more electrophilic species, an acyl chloride, which then readily reacts with the amine.

Step 2a: Formation of Isonicotinoyl Chloride

Isonicotinic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form isonicotinoyl chloride.[3][4]

Reaction Scheme:

Causality and Mechanistic Considerations:

Thionyl chloride is an effective reagent as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride, followed by elimination and rearrangement.

Step 2b: Amidation of Isonicotinoyl Chloride

The generated isonicotinoyl chloride is then reacted with diethanolamine to yield the final product.

Reaction Scheme:

Causality and Mechanistic Considerations:

The carbonyl carbon of the acyl chloride is highly electrophilic, making it very susceptible to nucleophilic attack by the amine. This reaction is typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, preventing the protonation of the diethanolamine reactant.[4]

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis_Workflow cluster_step1 Step 2a: Acyl Chloride Formation cluster_step2 Step 2b: Amidation Isonicotinic_Acid Isonicotinic Acid Acyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Acyl_Chloride + SOCl₂ - SO₂, - HCl Thionyl_Chloride Thionyl Chloride (SOCl₂) Diethanolamine Diethanolamine Product N,N-Bis(2-hydroxyethyl)-4- pyridinecarboxamide Acyl_Chloride->Product + Diethanolamine (in presence of base)

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Experimental Protocols

The following protocols are generalized and should be adapted based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol for Pathway 2: Two-Step Synthesis

This pathway is recommended for its reliability and generally higher yields on a laboratory scale.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Isonicotinic AcidC₆H₅NO₂123.11
Thionyl ChlorideSOCl₂118.97
DiethanolamineC₄H₁₁NO₂105.14
TriethylamineC₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Step 3.1.1: Synthesis of Isonicotinoyl Chloride (in situ)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add an excess of thionyl chloride (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). This step should be performed in a well-ventilated fume hood.

  • The resulting crude isonicotinoyl chloride (often a solid or oil) is typically used in the next step without further purification.

Step 3.1.2: Synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

  • Dissolve the crude isonicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath (0 °C).

  • In a separate flask, dissolve diethanolamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the diethanolamine solution dropwise to the cooled isonicotinoyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product can be purified using column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane or ethyl acetate.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch from the hydroxyl groups and the strong C=O stretch of the amide.[5]

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations must be carried out in a certified fume hood.

  • Diethanolamine: Can cause skin and eye irritation.[6]

  • Isonicotinic Acid and its derivatives: Handle with care, avoiding inhalation and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

Conclusion

The synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide can be effectively achieved through multiple pathways. While direct amidation is simpler in concept, the two-step procedure involving the formation of an acyl chloride intermediate generally offers better control and higher yields in a laboratory setting. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and purify this compound, enabling further exploration of its potential applications.

References

  • Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. International Journal of Innovative Research in Science, Engineering and Technology.
  • Bavley, A., Goliaher, M. G., & McLamore, W. M. (1953). U.S. Patent No. 2,745,838. U.S.
  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006).
  • Bis[N-2-hydroxyethyl,N-methyldithiocarbamato-j-S,S)'-4-{[(pyridin-4-ylmethylidene)hydrazinyl. (n.d.). CORE.
  • N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. (2025). MDPI.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.).
  • 4-Pyridinecarboxylic acid amide for synthesis 1453-82-3. (n.d.). Sigma-Aldrich.
  • Unveiling the reaction mechanism of the N(2D)
  • Synthesis of complexes with the polydentate ligand N,N′-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide. (n.d.).
  • Kiosa, J. (1965). U.S. Patent No. 3,197,473. U.S.
  • Process for the preparation of 2,4-pyridine dicarboxylic acid. (1997).
  • Proposed reaction mechanism for the preparation of N‐(pyridin‐2‐yl)benzamide utilizing Ni‐BDC material as a catalyst. (n.d.).
  • 2-(Diethylamino)isonicotinic acid. (n.d.). ChemScene.
  • Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetr
  • Synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. (n.d.). UKM.
  • NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2)
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and characterization of some derivationes of 3-Nicotinc acide. ScienceScholar.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions. SciSpace.
  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.. Encyclopedia.pub.

Sources

Exploratory

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide: Molecular Architecture and Advanced Polymeric Applications

Executive Summary N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly referred to as BIN or BINA) is a highly specialized, dual-functional molecule that bridges the gap between small-molecule heterocyclic chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly referred to as BIN or BINA) is a highly specialized, dual-functional molecule that bridges the gap between small-molecule heterocyclic chemistry and advanced macromolecular engineering. While structurally derived from isonicotinamide—a pharmacophore widely recognized in drug development—BIN’s defining feature is its tertiary amide nitrogen substituted with two 2-hydroxyethyl groups.

For researchers and materials scientists, BIN serves as a highly effective diol chain extender. It allows for the direct incorporation of a pendant pyridine ring into the hard segment of polyurethane (PU) backbones. This embedded pyridine moiety acts as a dynamic chemical switch, enabling post-polymerization modifications (such as quaternization for biocidal activity) and facilitating reversible supramolecular interactions (such as hydrogen bonding for shape-memory polymers) 1.

Molecular Architecture and Physicochemical Profile

The molecular structure of BIN consists of an electron-deficient pyridine ring with a carboxamide group at the para (4-) position. The presence of two primary hydroxyl groups provides highly accessible nucleophilic sites for step-growth polymerization, while the basicity of the pyridine nitrogen remains sterically unhindered and chemically orthogonal to the hydroxyl reactivity.

Table 1: Chemical Identity and Physicochemical Properties
PropertyValue
IUPAC Name N,N-bis(2-hydroxyethyl)pyridine-4-carboxamide
Common Name N,N-bis(2-hydroxyethyl)isonicotinamide (BIN)
CAS Registry Number 70892-82-9
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Melting Point 132 – 134 °C
Boiling Point 456.6 °C (at 760 mmHg)
Density 1.266 g/cm³
Flash Point 230 °C

Data synthesized from standardized chemical property databases 2.

Mechanistic Role in Polyurethane Synthesis

In the synthesis of segmented polyurethanes, the macromolecular architecture is divided into soft segments (providing elasticity) and hard segments (providing mechanical strength and thermal stability). When BIN is utilized as a chain extender, its primary hydroxyls react with isocyanate groups to form stable urethane linkages.

Because the pyridine nitrogen is a weaker nucleophile than the primary hydroxyls under standard catalytic conditions, it does not participate in the polyaddition reaction. Consequently, the pyridine ring is seamlessly integrated into the rigid hard segment of the polymer while retaining its ability to act as a proton acceptor or a site for N-alkylation 3.

Experimental Methodology: Synthesis of Pyridine-Functionalized Polyurethane (PUPy)

The following protocol outlines the synthesis of a supramolecular polyurethane network using BIN. This methodology is designed as a self-validating system to ensure absolute stoichiometric control and structural integrity.

Step-by-Step Protocol
  • Vacuum Dehydration of Polyol:

    • Action: Dry poly(tetramethylene oxide) glycol (PTMG, MW 1000) in a vacuum oven at 80 °C for 12 hours.

    • Causality: Trace moisture acts as a competing nucleophile against the diisocyanate. Water reacts with -NCO groups to form unstable carbamic acid, which decomposes into primary amines and CO₂ gas, leading to unwanted urea linkages, foaming, and disruption of the hard-segment stoichiometry.

  • Prepolymerization:

    • Action: In a multi-neck flask under a dry nitrogen atmosphere, react the dehydrated PTMG with a stoichiometric excess of hexamethylene diisocyanate (HDI) at 70 °C for 1 hour.

    • Causality: This step ensures that both terminal ends of the soft-segment polyol are capped with highly reactive isocyanate groups, creating an NCO-terminated prepolymer and preventing premature chain termination.

  • Chain Extension with BIN:

    • Action: Dissolve the calculated stoichiometric amount of BIN in anhydrous N,N-dimethylformamide (DMF). Add this solution dropwise to the prepolymer mixture.

    • Causality: BIN is a crystalline solid with a high melting point (132 °C) driven by strong intermolecular hydrogen bonding. Anhydrous DMF (a polar aprotic solvent) is strictly required to disrupt these bonds and fully solubilize BIN, ensuring homogeneous reaction kinetics with the viscous prepolymer 3.

  • Catalysis and Curing:

    • Action: Add 0.01 g of dibutyltin dilaurate (DBTDL) and maintain the reaction at 70 °C for 4 hours. Cast the resulting viscous solution into a Teflon mold and dry under vacuum at 80 °C.

    • Causality: DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon atom and drastically accelerating the nucleophilic attack by the primary hydroxyls of BIN.

System Validation
  • Chemical Conversion: Perform Fourier Transform Infrared (FTIR) spectroscopy on the cast film. The protocol is validated as complete only when the asymmetric stretching vibration of the -NCO group at 2270 cm⁻¹ completely disappears, confirming the absolute consumption of the prepolymer.

  • Structural Integrity: The appearance of the urethane carbonyl (-NH-COO-) stretching band at ~1700 cm⁻¹ and the preservation of the pyridine ring vibrations at ~1600 cm⁻¹ confirm the successful covalent incorporation of BIN into the backbone.

Advanced Applications and Functionalization Pathways

Non-Leaching Biocidal Polyurethanes

Medical device-related infections are a critical challenge in healthcare. By utilizing BIN as a chain extender, the resulting polyurethane can be post-modified via quaternization. Reacting the embedded pyridine rings with alkyl halides (e.g., hexyl or dodecyl bromide) converts the tertiary nitrogen into a positively charged pyridinium cation 1.

  • Mechanism of Action: These localized cationic sites interact electrostatically with the negatively charged phospholipid bilayers of bacterial cell membranes (such as Staphylococcus aureus and Escherichia coli). This interaction induces severe membrane disruption and cell lysis, creating a contact-active, non-leaching antimicrobial surface ideal for catheters and implants 4.

Supramolecular Shape Memory Polyurethanes (SMPUs)

BIN is instrumental in the design of smart, stimuli-responsive materials. The pyridine ring acts as a potent hydrogen bond acceptor. In the solid state, these hydrogen bonds function as reversible physical crosslinks (supramolecular netpoints) 5.

  • Mechanism of Action: When the polymer is heated above its transition temperature ( Tg​ ), the hydrogen bonds dissociate, allowing the material to be deformed into a temporary shape. Upon cooling, the hydrogen bonds rapidly reform, locking the polymer in its new geometry. Reheating the material breaks these physical crosslinks again, allowing the permanent covalent urethane network to drive the polymer back to its original shape 3.

Functionalization Workflow Diagram

G BIN BIN (Chain Extender) N,N-bis(2-hydroxyethyl)isonicotinamide Polymerization Polyaddition Reaction with Diisocyanate & Polyol BIN->Polymerization Urethane Linkage PUPy Pyridine-containing Polyurethane (PUPy) (Hard Segment Integration) Polymerization->PUPy Quat Quaternization via Alkyl Halides (N-Alkylation) PUPy->Quat Chemical Modification Hbond Physical Crosslinking (Hydrogen Bonding) PUPy->Hbond Supramolecular Assembly Biocidal Cationic Antimicrobial Polyurethane (Membrane Disruption) Quat->Biocidal SMPU Supramolecular Shape Memory Polymer (Stimuli-Responsive) Hbond->SMPU

Figure 1: Divergent functionalization pathways of BIN-extended polyurethanes.

Conclusion

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide is far more than a simple diol; it is a structural linchpin for advanced materials engineering. By exploiting the differential reactivity between its primary hydroxyl groups and its tertiary pyridine nitrogen, researchers can synthesize highly customized macromolecular systems. Whether engineering non-leaching antimicrobial surfaces for medical implants or designing moisture- and thermal-responsive shape memory polymers, BIN provides a robust, predictable, and highly functional building block for next-generation polymer science.

References

  • Synthesis and characterization of non-leaching biocidal polyurethanes PubMed (NIH)[Link]

  • Studies on the Supramolecular Shape Memory Polyurethane Containing Pyridine Moieties PolyU Electronic Theses[Link]

  • Light-responsive polyurethanes: classification of light-responsive moieties, light-responsive reactions, and their applications RSC Advances[Link]

  • Polyurethanes Modified by Ionic Liquids and Their Applications MDPI[Link]

Sources

Foundational

The Isonicotinamide Scaffold: Discovery, Mechanistic Pathways, and Synthetic Methodologies in Modern Drug Development

Executive Summary Isonicotinamide (pyridine-4-carboxamide) and its derivatives represent a highly privileged class of pharmacophores in medicinal chemistry. Originally overshadowed by its structural cousin, isoniazid (is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinamide (pyridine-4-carboxamide) and its derivatives represent a highly privileged class of pharmacophores in medicinal chemistry. Originally overshadowed by its structural cousin, isoniazid (isonicotinic acid hydrazide)—a cornerstone of tuberculosis therapy—the isonicotinamide scaffold has experienced a renaissance. As a Senior Application Scientist, I have observed firsthand how minor structural modifications to this heteroaromatic core can pivot its biological activity from antimicrobial to neuroprotective. This technical guide explores the historical evolution, core mechanisms of action, and validated synthetic protocols for developing novel isonicotinamide compounds.

Historical Evolution & Pharmacological Repurposing

The historical trajectory of isonicotinamide (INAM) is deeply intertwined with the mid-20th-century discovery of isoniazid. While isoniazid became the gold standard for treating Mycobacterium tuberculosis, researchers began exploring the amide analog, isonicotinamide, to bypass resistance mechanisms and reduce hepatotoxicity.

In recent decades, the paradigm has shifted. INAM is now recognized as a non-reactive isostere of nicotinamide (NAM)[1]. Because it mimics NAM structurally but lacks its specific reactivity in certain enzymatic pockets, INAM has become a vital tool compound for modulating NAD+ homeostasis, inhibiting kinases, and designing next-generation anti-inflammatory agents.

Mechanistic Pathways & Target Interactions

Sirtuin Modulation and NAD+ Homeostasis

Sirtuins (such as Sir2 in yeast and SIRT1 in mammals) are NAD+-dependent histone deacetylases crucial for cellular aging and stress resistance. The deacetylation reaction natively produces nicotinamide (NAM) as a byproduct, which acts as a potent feedback inhibitor of the sirtuin enzyme.

Isonicotinamide competitively antagonizes this NAM-induced feedback inhibition without inhibiting the sirtuin itself[1]. By relieving this bottleneck, INAM effectively hyperactivates sirtuins, promoting chronological lifespan extension and protecting against β-cell damage in models of streptozotocin-induced diabetes[1][2].

G A Sirtuin (Sir2) Deacetylation B Nicotinamide (NAM) Byproduct A->B Produces F Lifespan Extension / NAD+ Homeostasis A->F Promotes C Feedback Inhibition B->C Causes C->A Blocks D Isonicotinamide (INAM) E Relief of Inhibition D->E Antagonizes NAM E->C Prevents

Caption: Mechanism of Sir2 activation by isonicotinamide via relief of NAM feedback inhibition.

Kinase Inhibition: GSK-3β in Neurodegeneration

Glycogen Synthase Kinase-3β (GSK-3β) is heavily implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease. Recent high-throughput screenings have identified isonicotinamides as highly selective, brain-penetrable, and orally active inhibitors of GSK-3[3]. The pyridine nitrogen of the isonicotinamide core forms a critical hydrogen bond with the hinge region of the kinase, while substitutions at the 4-position dictate selectivity against other kinases.

Antitubercular and Anti-inflammatory Activity

Modern drug design still leverages the scaffold for infectious diseases. Novel isonicotinamide derivatives have shown high binding affinity to decaprenylphosphoryl-D-ribose oxidase (DprE1) and enoyl ACP reductase, essential enzymes for mycobacterial cell wall synthesis[4][5]. Furthermore, converting the core into isonicotinates (ester derivatives) yields potent cyclooxygenase-2 (COX-2) inhibitors that drastically reduce reactive oxygen species (ROS)[6].

Quantitative Structure-Activity Relationships (QSAR)

To facilitate a comparative understanding of the scaffold's versatility, the following table summarizes key quantitative data across various therapeutic targets:

Compound / DerivativePrimary TargetKey Pharmacological MetricReference
Compound 5d (Isonicotinamide scaffold)M. tuberculosis DprE1MIC = 644.22 nM[4]
SKS 01 (Thiazinan-3-yl isonicotinamide)Enoyl ACP reductaseBinding Energy = -5.267 kcal/mol[5]
Compound 5 (meta-aminophenol isonicotinate)COX-2 (Inflammation)IC₅₀ = 1.42 µg/mL (Ibuprofen = 11.2 µg/mL)[6]
Isonicotinamide 11 (Unsubstituted pyridine)GSK-3β (Neurodegeneration)Highly selective enzymatic inhibition[3]

Synthetic Methodologies: The N-Aryl Isonicotinamide Scaffold

The synthesis of N-aryl isonicotinamides (e.g., N-(4-ethoxyphenyl)isonicotinamide) relies on a two-step nucleophilic acyl substitution. As an application scientist, I cannot overstate the importance of understanding the causality behind the reagents chosen for this workflow.

Rationale and Causality in Experimental Design
  • Vilsmeier-Haack Activation: Reacting isonicotinic acid with thionyl chloride (SOCl₂) alone is kinetically slow. Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly converts the carboxylic acid into isonicotinoyl chloride[7].

  • Anhydrous Conditions: Acyl chlorides are exquisitely sensitive to moisture. Water acts as a competing nucleophile, hydrolyzing the intermediate back to the starting carboxylic acid. Therefore, anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) must be used[8].

  • Acid Scavenging: The coupling of the amine (e.g., 4-ethoxyaniline) with the acyl chloride generates hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining amine, destroying its nucleophilicity and capping the reaction yield at 50%. Triethylamine (TEA) is added as a sacrificial base to scavenge the HCl[7][8].

G A Isonicotinic Acid B Chlorination (SOCl2) Catalytic DMF A->B Step 1 C Isonicotinoyl Chloride Intermediate B->C D Nucleophilic Acyl Substitution + Amine (e.g., 4-ethoxyaniline) + Base (Triethylamine) C->D Step 2 E Crude Isonicotinamide Derivative D->E F Purification (Recrystallization/Chromatography) E->F Work-up G Pure Target Compound F->G

Caption: Synthetic workflow for isonicotinamide derivatives via acyl chloride intermediate.

Validated Laboratory Protocol: Synthesis of N-(4-ethoxyphenyl)isonicotinamide

This protocol is designed as a self-validating system to ensure high-fidelity results at the bench[7][8].

Step 1: Preparation of Isonicotinoyl Chloride Hydrochloride

  • In a flame-dried 100 mL round-bottom flask under nitrogen, suspend isonicotinic acid (10 mmol) in anhydrous diethyl ether (20 mL).

  • Add thionyl chloride (SOCl₂, 30 mmol) dropwise, followed by 2 drops of anhydrous DMF.

  • Reflux the mixture for 3 hours.

    • Self-Validation Check: The initial suspension will turn into a clear solution as the acyl chloride forms.

  • Cool to room temperature and remove excess SOCl₂ in vacuo. Wash the resulting solid with anhydrous diethyl ether and dry under vacuum.

Step 2: Amide Bond Formation

  • Dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in anhydrous DCM (50 mL) in a clean flask under nitrogen.

  • Add triethylamine (2.8 mL, 20 mmol) to the stirred solution.

  • Cool the reaction to 0 °C using an ice bath. Slowly add the isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) portion-wise.

    • Self-Validation Check: A white precipitate (triethylamine hydrochloride) will immediately begin to form, confirming the generation of the amide bond and the scavenging of HCl.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) system. The disappearance of the amine spot confirms reaction completion.

Step 3: Work-up and Purification

  • Quench the reaction by washing the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL).

    • Self-Validation Check: The evolution of CO₂ gas confirms the neutralization of any residual unreacted acyl chloride and acid.

  • Wash with brine (25 mL) to break any emulsions and pre-dry the organic layer.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure N-(4-ethoxyphenyl)isonicotinamide as a crystalline solid.

Conclusion

The isonicotinamide scaffold is a masterclass in pharmacological versatility. By understanding the precise mechanisms of its biological targets—from sirtuin activation to kinase inhibition—and mastering the causal chemistry required to synthesize its derivatives, researchers can continue to unlock its potential for treating neurodegenerative diseases, metabolic syndromes, and resistant bacterial infections.

References

  • Benchchem. "Synthesis of N-(4-ethoxyphenyl)isonicotinamide from Isonicotinoyl Chloride: A Technical Guide." 7

  • Benchchem. "Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide."8

  • Bentham Science / PubMed. "A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold." 4

  • PMC (NIH). "Chronological lifespan extension and nucleotide salvage inhibition in yeast by isonicotinamide supplementation." 1

  • PMC (NIH). "Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice." 2

  • PubMed. "QSAR, docking studies of 1,3-thiazinan-3-yl isonicotinamide derivatives for antitubercular activity." 5

  • ACS Publications. "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors." 3

  • MDPI. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." 6

Sources

Exploratory

Advanced Computational Modeling and Theoretical Studies of Pyridinecarboxamides: A Technical Guide for Drug Design

Introduction Pyridinecarboxamides—encompassing positional isomers such as picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide)—are fundamental scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinecarboxamides—encompassing positional isomers such as picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide)—are fundamental scaffolds in modern medicinal chemistry and crystal engineering. Their amphipathic nature, characterized by a lipophilic pyridine ring and a hydrophilic carboxamide moiety, makes them highly versatile for target binding and supramolecular assembly. As a Senior Application Scientist, I have observed that empirical trial-and-error in developing these derivatives is increasingly being replaced by rigorous computational modeling. This whitepaper details the theoretical frameworks, step-by-step computational protocols, and mechanistic rationales for studying pyridinecarboxamides, integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations.

Quantum Chemical Investigations: Density Functional Theory (DFT)

Causality & Rationale

To accurately predict the reactivity, stability, and intermolecular interaction potential of pyridinecarboxamide derivatives, we must first understand their electronic structures. DFT provides a high-precision, quantum mechanical approach to calculate molecular orbital energies, dipole moments, and electrostatic potential maps. The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of molecular chemical stability and reactivity; a smaller gap typically denotes higher reactivity, which is essential when designing covalent inhibitors or reactive probes 1[1].

Protocol 1: Step-by-Step DFT Optimization Workflow

This self-validating protocol ensures that the calculated electronic structure represents a true local minimum on the potential energy surface.

  • Initial Coordinate Generation : Construct the 3D structure of the pyridinecarboxamide derivative using a molecular builder (e.g., GaussView).

  • Functional and Basis Set Selection : Select the B3LYP functional paired with the 6-311G(d,p) or 6-31G(d) basis set. B3LYP is highly reliable for organic molecules, providing an optimal balance between computational cost and accuracy for geometry and vibrational frequencies2[2].

  • Geometry Optimization : Run the optimization job in Gaussian in the gas phase or utilizing a Solvation Model based on Density (SMD) if modeling aqueous behavior.

  • Frequency Calculation (Validation) : Perform a vibrational frequency calculation on the optimized geometry. Crucial Step: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable ground-state minimum.

  • Electronic Property Extraction : Extract the HOMO/LUMO energies, calculate the energy gap, and generate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic sites.

Table 1: Representative DFT-Derived Electronic Properties
Compound / DerivativeBasis SetHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment (D)Context
Nicotinamide (Unsubstituted)B3LYP/6-31++G(d,p)-6.85-1.255.603.45Baseline model[3]
Benzo[g][1,3,5]oxadiazocine hybrid 5aDFT/B3LYP/6-311(G)-5.92-2.813.114.93EGFR inhibitor[4]
Benzo[g][1,3,5]oxadiazocine hybrid 11DFT/B3LYP/6-311(G)-6.15-1.774.385.71EGFR inhibitor[4]

(Data synthesized from 4[4] and 3[3])

Target-Specific Molecular Docking

Causality & Rationale

Once the ligand's electronic properties are optimized, we must evaluate its binding affinity to specific biological targets. Pyridinecarboxamide derivatives have demonstrated potent activity as urease inhibitors (targeting gastric pathogens) and EGFR inhibitors (targeting colon and liver cancers)5[5]. Docking simulates the spatial and energetic fit of the ligand within the receptor's active site, driven by hydrogen bonding (via the carboxamide N-H and C=O) and π−π stacking (via the pyridine ring).

Protocol 2: Molecular Docking Setup and Execution
  • Protein Preparation : Retrieve the target crystal structure from the Protein Data Bank (PDB). Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation : Utilize the DFT-optimized geometry of the pyridinecarboxamide. Assign rotatable bonds to allow conformational flexibility during docking.

  • Grid Box Generation : Define the receptor grid box centered on the known active site with sufficient dimensions (e.g., 20×20×20 Å) to allow full ligand exploration.

  • Docking Run : Execute the docking algorithm (e.g., AutoDock Vina) using a Lamarckian Genetic Algorithm to explore the conformational space.

  • Scoring and Pose Selection (Validation) : Rank the poses based on binding free energy ( ΔG ). Validate the top pose by confirming the preservation of key interactions compared to known native ligands.

G N1 Ligand Preparation (DFT Optimization) N3 Molecular Docking (Grid Generation & Scoring) N1->N3 N2 Protein Target Prep (e.g., Urease, EGFR) N2->N3 N4 Hit Identification (Binding Affinity > Threshold) N3->N4 N5 Molecular Dynamics (100 ns Trajectory) N4->N5 N6 Thermodynamic Analysis (MM/PBSA, RMSD, RMSF) N5->N6

Computational workflow for pyridinecarboxamide ligand design and validation.

Molecular Dynamics (MD) Simulations

Causality & Rationale

Molecular docking provides a static snapshot of binding. To ensure trustworthiness, we must introduce temporal and thermodynamic reality using MD simulations. MD evaluates the stability of the pyridinecarboxamide-receptor complex in a solvated environment over time, accounting for protein flexibility and solvent effects.

Protocol 3: MD Simulation of Protein-Ligand Complexes
  • System Solvation : Immerse the docked complex in an explicit solvent box (e.g., TIP3P water model) with a minimum buffer distance of 10 Å from the protein surface.

  • Neutralization : Add counter-ions (Na+, Cl-) to neutralize the system's net charge, mimicking physiological ionic strength (0.15 M NaCl).

  • Energy Minimization : Perform steepest descent minimization (typically 50,000 steps) to resolve steric clashes introduced during solvation.

  • Equilibration (NVT and NPT) :

    • NVT Phase: Heat the system to 300 K over 100 ps using a modified Berendsen thermostat, keeping volume constant.

    • NPT Phase: Equilibrate pressure to 1 bar over 100 ps using a Parrinello-Rahman barostat.

  • Production Run : Execute a 100 ns unconstrained production run.

  • Trajectory Analysis (Validation) : Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. A stable RMSD plateau (fluctuating < 2 Å) validates the stability of the docked pose over time.

Crystal Engineering and Supramolecular Synthons

Causality & Rationale

Beyond target binding, the computational modeling of pyridinecarboxamides is vital for pharmaceutical formulation, specifically in co-crystal design. The amide group features two hydrogen bond donors and two lone pairs on the carbonyl oxygen, while the pyridine nitrogen acts as a strong hydrogen bond acceptor. This versatility drives the formation of supramolecular heterosynthons (e.g., acid-amide and acid-pyridine interactions) which can drastically improve the solubility and bioavailability of Active Pharmaceutical Ingredients (APIs)6[6].

By mapping the Molecular Electrostatic Potential (MEP) via DFT, scientists can quantitatively predict which synthon will dominate based on the relative electrostatic potential maxima and minima, thereby rationalizing co-crystal screening before entering the laboratory7[7].

Table 2: Common Supramolecular Synthons in Pyridinecarboxamide Co-crystals
Co-formerDominant Synthon MotifInteraction TypeStructural OutcomeReference Context
Carboxylic Acids (e.g., Mandelic Acid)Acid-Pyridine & Acid-Amide O−H⋯Npyr​ , N−H⋯Oacid​ Heterosynthon formation, improved API solubility[6]
NateglinideAcid-Amide O−H⋯O=Camide​ Equimolar cocrystal (with picolinamide)[7]

Conclusion

The integration of DFT, molecular docking, and MD simulations provides a robust, self-validating framework for the study of pyridinecarboxamides. By understanding the electronic causality of reactivity and the thermodynamic basis of target binding and crystal assembly, researchers can accelerate the design of novel therapeutics and optimized pharmaceutical formulations.

References

  • Aryanejad, S., et al. "Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities." ResearchGate.
  • "The experimental and computational study on the IR spectra and structure of pyridine-3-carboxamide (nicotinamide)-d 0 and -d 2." ResearchGate.
  • "Relaxation of Nateglinide-Pyridinecarboxamide Coamorphous Systems to Cocrystals: Synthon Competition with Acid, Amide, and Pyridine Groups." ACS Publications.
  • "Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid." MDPI.
  • Naseer, A., et al. "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile." ResearchGate.
  • "One-pot three-component Synthesis, Structural characterization, Computational investigation, and anti-cancer evaluation of some novel benzo[g][1,3,5]oxadiazocine pyridine carboxamide hybrids." Elsevier Pure.
  • "Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations." NIH.

Sources

Protocols & Analytical Methods

Method

Synthesis of "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide" from isonicotinic acid

Application Notes & Protocols Topic: A Comprehensive Guide to the Synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide from Isonicotinic Acid Audience: Researchers, Scientists, and Drug Development Professionals Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide from Isonicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, a valuable chemical intermediate, starting from isonicotinic acid. We present two robust, field-proven synthetic strategies: the classic activation via an acid chloride intermediate and a modern, direct amidation using a peptide coupling agent. The narrative emphasizes the chemical principles behind each protocol, offering insights into the causality of experimental choices to ensure procedural success and high purity of the final product. Complete step-by-step protocols, characterization data, safety precautions, and visual diagrams of the workflows are included to support researchers in the practical application of these methods.

Introduction and Strategic Overview

The pyridinecarboxamide functional group is a cornerstone in medicinal chemistry and materials science, present in numerous pharmacologically active compounds and specialized polymers.[1] N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, derived from the readily available and biocompatible isonicotinic acid (also known as vitamin B3 or niacin), is a particularly interesting building block.[2][3] Its two hydroxyl groups offer reactive handles for further chemical modification, making it a versatile precursor for creating complex ligands, drug delivery systems, and functional materials.

The formation of an amide bond from a carboxylic acid and an amine appears straightforward—formally, the elimination of a water molecule. However, the direct thermal condensation of isonicotinic acid and diethanolamine presents a significant challenge. The acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt, which requires high temperatures (often >160 °C) to dehydrate and form the amide bond.[4][5] Such harsh conditions can lead to side reactions and are often unsuitable for complex or sensitive molecules.

To circumvent this, laboratory-scale synthesis relies on the "activation" of the carboxylic acid's carbonyl group to enhance its electrophilicity. This guide details two primary activation strategies:

  • Method A: Synthesis via Isonicotinoyl Chloride: A traditional and highly effective method involving the conversion of isonicotinic acid to its highly reactive acid chloride derivative, which then rapidly reacts with diethanolamine.

  • Method B: Direct Coupling with a Dehydrating Agent: A more contemporary approach that utilizes a coupling agent in a one-pot reaction under milder conditions, aligning with the principles of green chemistry.[1]

The following sections provide comprehensive protocols for both methods, enabling scientists to choose the strategy that best fits their laboratory capabilities and project requirements.

Synthetic Workflow Overview

The overall process for both synthetic methodologies can be visualized as a sequence of distinct operational stages, from starting materials to the final, purified compound.

G start Starting Materials (Isonicotinic Acid, Diethanolamine) methodA Method A: Acid Chloride Formation start->methodA  Strategy 1 methodB Method B: Direct Coupling start->methodB  Strategy 2 coupling Amide Bond Formation (Coupling Reaction) methodA->coupling methodB->coupling workup Reaction Work-up & Crude Isolation coupling->workup purification Purification (Recrystallization / Chromatography) workup->purification product Final Product: N,N-Bis(2-hydroxyethyl)-4- pyridinecarboxamide purification->product

Diagram 1: General workflow for the synthesis of the target compound.

Method A: Synthesis via Isonicotinoyl Chloride Intermediate

This two-step approach is renowned for its high yields and reliability. It first converts the stable carboxylic acid into a highly electrophilic acid chloride, which subsequently undergoes a rapid and efficient reaction with the amine.

Chemical Principles

The key to this method is the use of thionyl chloride (SOCl₂) or oxalyl chloride to transform the hydroxyl group of the carboxylic acid into an excellent leaving group.[6] The resulting isonicotinoyl chloride is highly reactive towards nucleophiles like diethanolamine. A tertiary amine base, such as triethylamine (TEA), is included in the second step to act as a scavenger for the hydrochloric acid (HCl) generated during the amidation, preventing the protonation of the diethanolamine nucleophile.

Diagram 2: Reaction scheme for the acid chloride method.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Isonicotinic AcidC₆H₅NO₂123.115.00 g40.6Starting material
Thionyl ChlorideSOCl₂118.977.0 mL96.0Excess (2.4 eq)
DiethanolamineC₄H₁₁NO₂105.144.70 g44.71.1 eq
Triethylamine (TEA)C₆H₁₅N101.196.2 mL44.7Base (1.1 eq)
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-Anhydrous solvent
Saturated NaHCO₃--~100 mL-Aqueous wash
Brine--~50 mL-Aqueous wash
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent
Step-by-Step Protocol

Step 1: Preparation of Isonicotinoyl Chloride Hydrochloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid (5.00 g, 40.6 mmol).

  • CAUTION: Perform this step in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂).

  • Carefully add thionyl chloride (7.0 mL, 96.0 mmol) to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The solid should completely dissolve.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a base trap). The resulting solid is crude isonicotinoyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Amidation with Diethanolamine

  • Suspend the crude isonicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve diethanolamine (4.70 g, 44.7 mmol) and triethylamine (6.2 mL, 44.7 mmol) in anhydrous DCM (50 mL).

  • Add the diethanolamine/TEA solution dropwise to the cooled, stirred suspension of the acid chloride over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or a waxy solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the pure N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide.

Method B: Direct Amidation using a Coupling Agent

This method provides a milder, one-pot alternative that avoids the handling of highly corrosive reagents like thionyl chloride. It employs a coupling agent to activate the carboxylic acid in situ. Propylphosphonic anhydride (T3P®) is an excellent choice for this transformation due to its efficiency and the easy removal of byproducts.[7]

Chemical Principles

Coupling agents like T3P® react with the carboxylate of isonicotinic acid to form a highly reactive mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by diethanolamine to form the desired amide bond. The byproducts derived from T3P® are water-soluble phosphonic acids, which can be easily removed during the aqueous work-up.[7]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Isonicotinic AcidC₆H₅NO₂123.115.00 g40.6Starting material
DiethanolamineC₄H₁₁NO₂105.144.27 g40.61.0 eq
Triethylamine (TEA)C₆H₁₅N101.1911.3 mL81.2Base (2.0 eq)
Propylphosphonic Anhydride (T3P®)C₉H₂₁O₆P₃318.1825.8 g40.61.0 eq (as 50% sol.)
Dimethylformamide (DMF)C₃H₇NO73.09~80 mL-Anhydrous solvent
WaterH₂O18.02~500 mL-For precipitation
Step-by-Step Protocol
  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve isonicotinic acid (5.00 g, 40.6 mmol) in anhydrous dimethylformamide (DMF, 80 mL). Gentle heating may be required to achieve full dissolution.[7]

  • Add triethylamine (11.3 mL, 81.2 mmol) followed by diethanolamine (4.27 g, 40.6 mmol) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add the 50 wt.% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (25.8 g, 40.6 mmol of the trimer) to the reaction mixture, ensuring the internal temperature remains below 20 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 5-12 hours.[7] Monitor the reaction progress by TLC.

  • Work-up & Purification: Upon completion, slowly pour the reaction mixture into a beaker containing 500 mL of vigorously stirred cold water. A precipitate of the product should form.[7]

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and phosphonic acid byproducts.

  • Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from hot water or another suitable solvent.[7]

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆, δ ppm): ~8.7 (d, 2H, pyridine-H ortho to N), ~7.8 (d, 2H, pyridine-H meta to N), ~4.8 (t, 2H, -OH), ~3.6 (t, 4H, -N-CH₂-), ~3.4 (t, 4H, -CH₂-OH). Note: OH peak is exchangeable with D₂O. Amide bond rotation may cause broadening of the N-CH₂ signals.[8][9]
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): ~165 (C=O amide), ~150 (pyridine-C ortho to N), ~145 (pyridine-C para to C=O), ~121 (pyridine-C meta to N), ~59 (-CH₂-OH), ~50 (-N-CH₂-).
FT-IR (KBr, cm⁻¹): 3400-3200 (broad, O-H stretch), ~1630 (strong, C=O amide stretch), ~1550 (N-H bend, secondary amide overtone), ~1200 (C-N stretch).[10]
MS (ESI+) m/z: 211.11 [M+H]⁺, 233.09 [M+Na]⁺.
Appearance White to off-white solid or a viscous, colorless oil.

Safety and Handling

  • General Precautions: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (Method A): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle exclusively in a fume hood and ensure all glassware is scrupulously dry.

  • Propylphosphonic Anhydride (T3P®) (Method B): Corrosive. Handle with care and avoid contact with skin and eyes.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Minimize exposure and handle in a fume hood.

  • Bases (Triethylamine, Diethanolamine): Corrosive and have strong odors. Handle with appropriate care to avoid inhalation and skin contact.

References

  • Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. [Link]

  • Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. [Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. ResearchGate. [Link]

Sources

Application

Analytical methods for quantification of "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide" in biological samples

Application Note & Protocol Quantitative Bioanalysis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in Human Plasma using LC-MS/MS [AN2026-03] Abstract This document provides a comprehensive guide and detailed protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Quantitative Bioanalysis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in Human Plasma using LC-MS/MS

[AN2026-03]

Abstract This document provides a comprehensive guide and detailed protocols for the quantification of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in human plasma. The methodologies described herein are grounded in established principles of bioanalytical chemistry and are designed to meet the rigorous standards of preclinical and clinical drug development. We present two primary analytical approaches: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for higher concentration ranges. The protocols cover plasma sample preparation, instrument configuration, method validation parameters, and data analysis, providing researchers with a robust framework for accurate bioanalysis.

Introduction: The Rationale for Quantification

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide is a polar molecule whose pharmacokinetic (PK) and pharmacodynamic (PD) profiles are essential for its development as a potential therapeutic agent. Accurate quantification of this compound in biological matrices such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This understanding is a critical prerequisite for establishing safe and effective dosing regimens in clinical trials.

The inherent complexity of biological samples necessitates highly selective and sensitive analytical methods to isolate the analyte from endogenous interferences. This application note details a validated workflow designed to provide high-quality data for pharmacokinetic studies, adhering to the principles outlined in regulatory guidelines such as the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the EMA’s "Guideline on bioanalytical method validation".

Analyte Physicochemical Properties (Predicted):

  • Molecular Formula: C10H14N2O3

  • Molecular Weight: 210.23 g/mol

  • Predicted LogP: -1.5 to -2.0 (indicating high polarity)

  • Predicted pKa: ~3.5-4.5 (due to the pyridine nitrogen)

The high polarity of this compound is a key consideration, guiding the selection of reversed-phase chromatography with aqueous mobile phases and informing the choice of solid-phase extraction (SPE) for sample cleanup.

Principle of the Method: LC-MS/MS

The gold standard for quantifying small molecules in complex biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity. The workflow involves three key stages:

  • Sample Preparation: The analyte is extracted from the plasma matrix to remove proteins and other interfering substances.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system, where the analyte is separated from any remaining matrix components on a chromatographic column.

  • Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (Polar-Enhanced Sorbent) PPT->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon Inject Injection into HPLC System Recon->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion Detect Tandem MS Detection (MRM) Ion->Detect Quant Quantification (Peak Area Ratio) Detect->Quant PK Pharmacokinetic Analysis Quant->PK

Figure 1: Overall workflow for LC-MS/MS bioanalysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification

This protocol is optimized for high sensitivity and is suitable for studies requiring a low limit of quantification (LLOQ).

3.1.1. Materials and Reagents

  • N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide reference standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

  • Human plasma (K2EDTA anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB)

3.1.2. Step-by-Step Sample Preparation

  • Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add Internal Standard: Add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except for double blanks. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution (for SPE): Transfer the supernatant to a clean tube and dilute with 900 µL of water containing 0.1% formic acid. This step is crucial to ensure the analyte binds effectively to the SPE sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire diluted supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A (see below). Vortex and transfer to an autosampler vial.

3.1.3. LC-MS/MS Instrument Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: HPLC Gradient Program

Time (min) %B
0.00 2
0.50 2
3.00 60
3.50 95
4.50 95
4.60 2

| 6.00 | 2 |

Table 2: Mass Spectrometer MRM Transitions (Hypothetical)

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell (ms) DP (V) CE (eV)
Analyte 211.2 122.1 100 60 25
SIL-IS 215.2 126.1 100 60 25

Ionization Mode: Electrospray Ionization (ESI), Positive

Protocol 2: HPLC-UV Quantification

This method is suitable for higher concentration samples (e.g., formulation analysis or high-dose PK studies) where the sensitivity of LC-MS/MS is not required.

3.2.1. Step-by-Step Sample Preparation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Add Internal Standard: Add 50 µL of a suitable structural analog as an internal standard (e.g., Isonicotinamide).

  • Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

3.2.2. HPLC-UV Instrument Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: ~265 nm (determine experimentally via UV scan)

cluster_prep_uv Sample Preparation (PPT) cluster_analysis_uv HPLC-UV Analysis Plasma 200 µL Plasma + Internal Standard PPT Add 600 µL Acetonitrile & Vortex Plasma->PPT Cent Centrifuge (14,000 x g) PPT->Cent Super Transfer Supernatant Cent->Super Inject Inject into HPLC Super->Inject Sep Isocratic Separation (C18 Column) Inject->Sep Detect UV Detection (~265 nm) Sep->Detect

Figure 2: Workflow for HPLC-UV analysis via protein precipitation.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should be performed according to regulatory guidelines. Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be prepared.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels (Low, Mid, High) on different days.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Table 3: Example Acceptance Criteria for Validation

Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% for LLOQ)
Precision (CV%) ≤15% (≤20% for LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤15%

| Recovery | Consistent, precise, and reproducible |

Table 4: Hypothetical Inter-day Accuracy & Precision Data (LC-MS/MS)

QC Level Nominal (ng/mL) N Mean Found (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 0.50 6 0.54 108.0 9.5
LQC 1.50 6 1.45 96.7 7.2
MQC 50.0 6 52.1 104.2 5.1

| HQC | 150.0 | 6 | 147.3 | 98.2 | 4.8 |

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the quantification of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in human plasma. The primary LC-MS/MS method offers high sensitivity and selectivity, making it ideal for demanding pharmacokinetic studies. The alternative HPLC-UV method serves as a cost-effective option for applications involving higher analyte concentrations. Adherence to the described sample preparation, instrument conditions, and validation principles will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.

References

  • Shargel, L., & Yu, A. B. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7th Edition. McGraw-Hill Education. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Waters Corporation. (2017). Oasis Sample Extraction Products Brochure. Waters. [Link]

Method

Application Note: N,N-Bis(2-hydroxyethyl)isonicotinamide (BINA) as a Functional Precursor for Advanced Heterocyclic Polyurethanes

Executive Summary The development of smart, responsive, and bioactive polymers relies heavily on the strategic selection of chain extenders. N,N-Bis(2-hydroxyethyl)isonicotinamide (BINA, CAS: 70892-82-9), also known as N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, responsive, and bioactive polymers relies heavily on the strategic selection of chain extenders. N,N-Bis(2-hydroxyethyl)isonicotinamide (BINA, CAS: 70892-82-9), also known as N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, has emerged as a highly versatile precursor in the synthesis of functionalized polyurethanes (PUs)[1][2]. By incorporating a pendant pyridine moiety directly into the polymer backbone, BINA enables post-polymerization modifications such as quaternization for non-leaching biocidal activity, and acts as a hydrogen-bond acceptor for supramolecular shape-memory and light-responsive applications.

This technical guide provides a comprehensive framework for utilizing BINA in advanced polymer synthesis, detailing the mechanistic causality behind its reactivity, self-validating experimental protocols, and quantitative performance metrics.

Mechanistic Grounding: The Chemistry of BINA

Structural Causality in Polymerization

BINA possesses two distinct functional domains:

  • The Diethanolamine Moiety: The two primary hydroxyl groups (-OH) are highly nucleophilic and react efficiently with diisocyanates (e.g., HDI, MDI, TDI) to form robust urethane linkages.

  • The Isonicotinamide Moiety: The pyridine ring contains a tertiary nitrogen atom. Crucially, the amide nitrogen connecting the two domains is rendered non-nucleophilic due to resonance stabilization with the adjacent carbonyl group.

Why choose BINA over standard diols? During standard chain extension with aliphatic diols (like 1,4-butanediol), the resulting polymer lacks reactive side-chain functionality. BINA's primary hydroxyls ensure linear chain extension without steric hindrance, while the pyridine nitrogen—being a weaker nucleophile than the primary hydroxyls—remains unreacted during the urethane polyaddition[3]. This selective reactivity prevents unwanted branching or crosslinking during the prepolymer stage, leaving the pyridine ring fully accessible for subsequent supramolecular hydrogen bonding or electrophilic quaternization[4][5].

Supramolecular and Ionic Functionalization

Once integrated into the PU backbone, the pyridine ring serves as a dynamic molecular switch:

  • Biocidal Cationomers: The pyridine nitrogen can be quaternized using alkyl halides (e.g., 1-iodooctane, 1,4-dibromobutane). The resulting localized positive charge disrupts the negatively charged cell membranes of bacteria like Staphylococcus aureus and Escherichia coli, yielding non-leaching antibacterial surfaces[4].

  • Shape Memory & Light Responsiveness: The pyridine ring acts as a strong hydrogen-bond acceptor. It can form reversible supramolecular complexes with carboxyl groups (e.g., 4-dodecyloxybenzoic acid or azobenzene mesogens) or with the urethane >NH groups themselves. These H-bonds act as thermal or moisture-sensitive "netpoints," enabling programmable shape-memory effects (SME)[3][6].

G Polyol Polyol (e.g., PTMG) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer 40-70 °C Diisocyanate Diisocyanate (e.g., HDI/MDI) Diisocyanate->Prepolymer Excess NCO BINA_PU Pyridine-Functionalized Polyurethane Prepolymer->BINA_PU Chain Extension (DBTDL Catalyst) BINA BINA (Chain Extender) BINA->BINA_PU Cationic_PU Cationic Biocidal Polyurethane BINA_PU->Cationic_PU Quaternization (Neutralization) AlkylHalide Alkyl Halide (e.g., 1-Iodooctane) AlkylHalide->Cationic_PU

Workflow for synthesizing BINA-extended polyurethanes and subsequent quaternization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checkpoints (e.g., titration and FTIR) are embedded to confirm reaction completion before proceeding to the next step.

Protocol A: Synthesis of BINA-Extended Polyurethane (BINA-PU)

Objective: Synthesize a linear polyurethane with pendant pyridine rings.

Materials:

  • Poly(tetramethylene oxide) glycol (PTMG, MW ~1000) – Dehydrated under vacuum at 80°C for 24h.

  • Tolylene-2,4-diisocyanate (TDI) or Hexamethylene diisocyanate (HDI).

  • BINA (Chain Extender) – Dissolved in anhydrous N,N-dimethylformamide (DMF).

  • Dibutyltin dilaurate (DBTDL) – Catalyst.

Step-by-Step Methodology:

  • Prepolymer Formation: In a 250-mL three-neck round-bottom flask purged with nitrogen, add TDI (0.04 mol). Heat to 40°C. Add PTMG (0.02 mol) dropwise over 1 hour.

  • Thermal Ramp: Raise the temperature to 70°C and allow the reaction to proceed.

  • In-Process Validation (Titration): Monitor the isocyanate (-NCO) content using the standard di-n-butylamine titration method. Causality: The reaction must only proceed to the chain-extension phase when exactly half of the initial -NCO groups are consumed (reaching the theoretical NCO% for an isocyanate-terminated prepolymer). Premature extension leads to unreacted monomers and poor mechanical properties[3].

  • Chain Extension: Once the target NCO% is reached, cool the mixture to 65°C. Add BINA (0.02 mol) dissolved in 20 mL of anhydrous DMF dropwise.

  • Catalysis & Completion: Add 0.01 g of DBTDL catalyst. Raise the temperature back to 70°C and stir for 4 hours.

  • Post-Process Validation (FTIR): Take a small aliquot and analyze via FTIR. The reaction is complete when the characteristic -NCO stretching peak at 2270 cm⁻¹ completely disappears, and the urethane >C=O peak appears at 1732 cm⁻¹ [5].

  • Precipitation: Precipitate the polymer in methanol, filter, and dry under vacuum at 50°C for 72 hours.

Protocol B: Quaternization for Biocidal Cationomers

Objective: Convert BINA-PU into a non-leaching antibacterial surface.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the synthesized BINA-PU in 50 mL of DMF at 60°C.

  • Alkylation: Add an excess (1.5 molar equivalents relative to the pyridine content) of an alkyl halide, such as 1-iodooctane (for long-chain hydrophobicity) or 1,4-dibromobutane (for short-chain crosslinking)[4][5].

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 24 hours. Causality: Elevated temperature is required to overcome the steric hindrance around the polymer backbone and drive the nucleophilic substitution (SN2) at the tertiary pyridine nitrogen.

  • Validation (FTIR & Solubility): The quaternization is confirmed by the shift of the pyridine C=N stretching band from ~1598 cm⁻¹ to ~1630 cm⁻¹ (indicating pyridinium ion formation). Additionally, the resulting cationomer will exhibit increased water absorption/swelling compared to the hydrophobic precursor[5][7].

  • Casting: Cast the solution onto a Teflon mold and evaporate the solvent at 60°C to form a biocidal thin film.

Supramolecular Networks and Shape Memory

Beyond permanent covalent quaternization, BINA is highly valued for its ability to form reversible, non-covalent networks. The pyridine ring acts as a moisture- and temperature-sensitive "switch." At lower temperatures, strong hydrogen bonds between the urethane >NH groups and the pyridine nitrogen lock the polymer chains into a temporary shape. Upon heating above the transition temperature ( Ttrans​ ), these hydrogen bonds dissociate, allowing the polymer to recover its permanent shape[3].

H Pyridine Pyridine Moiety (BINA) Urethane Urethane >NH Urethane->Pyridine Thermal Switch Carboxyl Carboxyl Group Carboxyl->Pyridine Supramolecular Complex Moisture Moisture (H2O) Moisture->Pyridine Moisture Switch

Supramolecular hydrogen-bonding network enabled by the pendant pyridine ring of BINA.

When complexed with azobenzene-based carboxylic acids (e.g., TABA), the pyridine ring facilitates the creation of light-responsive polyurethanes. The hydrogen bond between the carboxyl group of the azobenzene mesogen and the pyridine ring of BINA anchors the photo-responsive moiety to the backbone, enabling UV-triggered photo-isomerization and macroscopic actuation[6].

Quantitative Data Summary

The table below summarizes the comparative properties of polyurethanes synthesized with standard diols versus those functionalized with BINA.

Polymer TypeChain ExtenderFunctional ModificationKey Property / MetricTarget Application
Conventional PU 1,4-ButanediolNoneBaseline tensile strength; High hydrophobicityGeneral elastomers & coatings
Pyridine-PU (SMPU) BINANone (H-bonded)High shape recovery (>95%) via thermal/moisture switchSmart windows, Actuators[3]
Cationomeric PU BINAQuaternized (1-Iodooctane)>99% kill rate against S. aureus & E. coliMedical catheters, Implants[4][5]
Light-Responsive PU BINASupramolecular AzobenzeneReversible trans-cis photo-isomerization under UVOptical devices, Soft robotics[6]
Ionic Liquid PU BINANeutralized (Acetic Acid)Enhanced antistatic & low-temp thermoplasticityOrthotic materials, Sensors[7]

References

  • eMolecules "N,N-Bis(2-Hydroxyethyl)-4-pyridinecarboxamide | 70892-82-9". Fisher Scientific. Link
  • ChemicalBook "N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE | 70892-82-9". ChemicalBook Properties & Suppliers. Link
  • Meng, Q. et al. "Studies on the Supramolecular Shape Memory Polyurethane Containing Pyridine Moieties". PolyU Electronic Theses. Link
  • Cooper, S. L. et al. "Synthesis and characterization of non-leaching biocidal polyurethanes". PubMed (NIH). Link
  • Lam, K. Y. et al.
  • Xiu, et al.
  • ResearchGate "Novel Short-chain Crosslinked Cationomeric Polyurethanes".

Sources

Application

Application Note: Architecting Smart Drug Delivery Systems with N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BINA)

Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (Synonym: BINA, BI-2; CAS: 70892-82-9) Executive Summary The evolution of smar...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (Synonym: BINA, BI-2; CAS: 70892-82-9)

Executive Summary

The evolution of smart, stimuli-responsive drug delivery systems relies heavily on the precise engineering of polymer architectures. N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BINA) has emerged as a highly versatile diol monomer and transfer agent in the synthesis of advanced biomaterials. Characterized by its dual hydroxyethyl groups and a functional pyridine ring, BINA seamlessly integrates into polyurethane (PU) and polyester backbones without terminating chain propagation.

This application note details the mechanistic utility of BINA in creating shape-memory polymers (SMPs), light-responsive supramolecular networks, and directly entrained nanocarriers. By leveraging the protonation capacity and hydrogen-bonding potential of its pyridine moiety, researchers can engineer self-regulating delivery vehicles that respond dynamically to physiological and external stimuli.

Mechanistic Insights: The Role of BINA in Polymer Architectures

As a Senior Application Scientist, understanding the causality behind monomer selection is critical for downstream clinical efficacy. BINA serves three primary mechanistic roles in drug delivery systems:

Pyridine-Mediated Supramolecular Networks (pH and Light Responsiveness)

In the synthesis of shape-memory polyurethanes (SMPUs), BINA acts as a chain extender. The incorporation of the pyridine ring introduces a dynamic, reversible hydrogen-bond acceptor into the polymer's hard segment.

  • pH-Triggered Release: In acidic microenvironments (e.g., tumor interstitium or endosomes), the pyridine nitrogen protonates, disrupting the hydrogen bonds between the pyridine ring and the urethane N–H groups. This disruption triggers polymer swelling, shape recovery, and the subsequent burst release of encapsulated therapeutics 1.

  • Light-Triggered Actuation: By complexing BINA-based PUs (BHPUs) with azobenzene mesogens like TABA, researchers can create light-responsive systems. The carboxyl groups of TABA form strong intermolecular hydrogen bonds with BINA's pyridine rings. Upon UV irradiation ( λ = 365 nm), TABA undergoes a trans-to-cis isomerization, breaking the supramolecular packing and inducing a shape-memory effect that mechanically expels drug payloads 2.

Mechanism A BINA + Diisocyanate (Prepolymerization) B BHPU Network (Pyridine Moieties) A->B Polyaddition D Supramolecular Complex (H-Bonding) B->D H-Bond Acceptor C TABA Mesogens (Azobenzene) C->D Carboxyl Donor E UV Irradiation (λ = 365 nm) D->E Programming F Shape Deformation & Drug Release E->F cis-trans Isomerization

Fig 1: Mechanism of light-responsive shape memory and drug release in BHPU/TABA networks.

Transfer Agent in Dispersion Polymerization

For nanoparticulate drug delivery, BINA is utilized as a bioactive transfer agent during the ring-opening dispersion polymerization of cyclic esters like ε -caprolactone. This yields functionalized poly( ε -caprolactone) (PCL) nanoparticles. The presence of BINA controls the molecular weight while allowing for the direct entrainment of hydrophobic drugs (e.g., omeprazole) during synthesis, bypassing inefficient post-loading techniques 3.

Non-Leaching Biocidal Properties via Quaternization

When BINA is incorporated into a PU matrix, the pyridine moiety can be quaternized (neutralized with acetic acid or alkyl halides) to form cationomers. These cationic sites disrupt bacterial cell membranes upon contact, providing inherent, non-leaching bactericidal activity against pathogens like Staphylococcus aureus, which is vital for implantable drug delivery devices 4.

Quantitative Data Summary

The following table summarizes the physicochemical properties and performance metrics of BINA-integrated delivery systems based on recent literature.

Delivery SystemPolymer MatrixBINA Concentration / RoleQuantitative Performance MetricStimulus / TriggerTypical Payload
BINA-PCL Nanoparticles Poly( ε -caprolactone) 2.2×10−2 mol/L (Transfer Agent)Drug loading capacity: ~6.4 wt%; Particle size: ~620 nmPassive HydrolysisHydrophobic drugs (e.g., Omeprazole)
BHPU/TABA Films PolyurethaneChain Extender (H-Bond Acceptor)Shape recovery >90%; Triggered at 80°C or UVUV Light ( λ = 365 nm) / HeatSmall molecule therapeutics
Cationic SMPU Foams PolyurethaneCationomer (Quaternized)Bacterial reduction: 100% (S. aureus), 96.2% (K. pneumoniae)pH / TemperatureAntimicrobial agents

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.

Protocol A: Synthesis of pH-Responsive BINA-Polyurethane (BHPU) Films

Causality Note: A two-step prepolymer method is utilized to prevent random block formation, ensuring the BINA hard segments are evenly distributed for uniform shape-memory actuation.

Materials: Poly(ethylene glycol) (PEG, Mw = 4000), Hexamethylene diisocyanate (HDI), BINA, Anhydrous N,N-Dimethylformamide (DMF).

  • Dehydration: Melt and degas PEG at 80°C under a vacuum (< 0.1 Torr) for 2 hours to remove trace moisture, preventing unwanted urea linkages.

  • Prepolymerization: Purge the reactor with dry N 2​ . Add a stoichiometric excess of HDI to the PEG melt. React at 80°C for 2 hours.

    • Self-Validating QC 1: Perform a di-n-butylamine titration. Proceed to the next step only when the theoretical NCO% matches the empirical titration value, confirming precise prepolymer termination.

  • Chain Extension: Dissolve BINA in anhydrous DMF (10% w/v). Add the BINA solution dropwise to the prepolymer. Maintain the reaction at 80°C for 4 hours.

    • Self-Validating QC 2: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the characteristic isocyanate (–NCO) stretching band at 2270 cm −1 completely disappears. This ensures no toxic, unreacted monomers remain.

  • Casting: Cast the viscous polymer solution into PTFE molds and dry at 60°C under vacuum for 24 hours to yield the BHPU film.

Protocol B: One-Pot Synthesis of BINA-Functionalized PCL Nanocarriers

Causality Note: The 1,4-dioxane/heptane solvent system is chosen specifically because heptane acts as a non-solvent for the growing PCL chain. As the polymer reaches a critical molecular weight, it spontaneously precipitates into nanoparticles, physically trapping the dissolved drug.

Materials: ε -caprolactone, BINA, (CH 3​ ) 3​ SiONa (initiator), poly(dodecyl acrylate)-g-poly( ε -caprolactone) (surfactant), Omeprazole (model drug).

  • Continuous Phase Preparation: Prepare a solvent mixture of 1,4-dioxane and heptane (1:9 v/v).

  • Monomer & Agent Addition: Add ε -caprolactone ( 3.8×10−1 mol/L), BINA ( 2.2×10−2 mol/L), and the surfactant (1.6 g/L) to the solvent mixture under continuous stirring.

  • Drug Entrainment: Dissolve Omeprazole directly into the reaction mixture.

  • Initiation: Inject (CH 3​ ) 3​ SiONa ( 1.76×10−3 mol/L) to initiate the ring-opening dispersion polymerization. Stir at room temperature for 48 hours.

  • Recovery & QC: Separate the resulting nanoparticles via centrifugation (10,000 rpm, 15 min). Wash twice with cold heptane.

    • Self-Validating QC: Analyze the supernatant via UV-Vis spectroscopy to calculate the unencapsulated drug fraction, thereby determining the exact drug loading efficiency. Confirm the ~620 nm particle size via Dynamic Light Scattering (DLS).

Workflow Step1 1. Monomer & Transfer Agent (ε-caprolactone + BINA) Step2 2. Dispersion Polymerization (1,4-Dioxane/Heptane, 1:9 v/v) Step1->Step2 Step3 3. Direct Drug Entrainment (e.g., Omeprazole) Step2->Step3 Step4 4. Phase Separation (Nanoparticle Precipitation) Step3->Step4 Step5 5. Centrifugation & QC (DLS & Drug Loading Assay) Step4->Step5

Fig 2: Workflow for the one-pot synthesis of BINA-functionalized PCL nanocarriers.

References

  • Source: PMC (National Institutes of Health)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: PMC (National Institutes of Health)
  • Source: Expert Review of Medical Devices (Taylor & Francis)

Sources

Method

Application Note: Preclinical Evaluation of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN) as a Biocidal Polyurethane Chain Extender

Document ID: AN-2026-03 Target Audience: Biomaterial Scientists, Microbiologists, and Preclinical Pharmacologists Topic: In Vivo Efficacy of BIN-Functionalized Polyurethane Implants in a Murine Subcutaneous Staphylococcu...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03 Target Audience: Biomaterial Scientists, Microbiologists, and Preclinical Pharmacologists Topic: In Vivo Efficacy of BIN-Functionalized Polyurethane Implants in a Murine Subcutaneous Staphylococcus aureus Infection Model

Executive Summary & Scientific Rationale

The development of infection-resistant medical devices is a critical priority in modern biomaterials research. N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly known as BIN; CAS 70892-82-9) is a diol derivative of isonicotinamide recognized for its unique chemical versatility[1]. While traditionally utilized for its metal-chelating properties, BIN serves a highly specialized role as a chain extender in the synthesis of poly(tetramethylene oxide)-based polyurethane (PU) block copolymers[2].

Mechanism of Action: The uncharged pyridine ring of the BIN monomer inherently lacks antimicrobial properties. However, post-polymerization quaternization of this pyridine ring using alkyl halides (e.g., hexyl bromide) generates a permanent, localized positive charge[3]. This creates a non-leaching, cationic polyurethane surface. When opportunistic pathogens such as Staphylococcus aureus come into contact with the implant, the dense cationic charge electrostatically binds to the negatively charged teichoic acids in the bacterial cell envelope, leading to rapid membrane disruption and contact-killing[4].

To rigorously test the efficacy of this contact-killing mechanism, we utilize the Murine Subcutaneous Biomaterial-Associated Infection (BAI) Model . This model accurately mimics the microenvironment of human orthopedic and soft-tissue implants, allowing for the precise quantification of both planktonic survival and biofilm formation[5].

Mechanism_of_Action BIN BIN Monomer (Chain Extender) PU Polyurethane Synthesis BIN->PU Polymerization Quat Quaternization (Alkyl Halide) PU->Quat Surface Mod Cat Cationic PU Surface Quat->Cat Positive Charge Kill Bacterial Membrane Disruption Cat->Kill Contact Killing

Mechanism of BIN-based cationic polyurethanes in disrupting bacterial membranes.

Experimental Design & Workflows

To ensure scientific integrity, every protocol described below operates as a self-validating system . Quality control checkpoints are integrated to verify chemical modifications before surgery and to confirm bacterial inoculums before efficacy readouts.

Workflow Prep Day -1: Implant Prep & XPS Validation Surg Day 0: Subcutaneous Implantation Prep->Surg Inoc Day 0: S. aureus Inoculation Surg->Inoc Img Days 1-3: IVIS Bioluminescence Inoc->Img Exp Day 4: Explantation & Sonication Img->Exp Read Endpoint: CFU Quantification Exp->Read

Step-by-step in vivo workflow for the murine subcutaneous biomaterial infection model.

Protocol A: Preparation and Validation of BIN-PU Implants

Causality Focus: Ensuring uniform surface charge density is critical, as sub-optimal quaternization will fail to overcome the bacterial membrane potential, leading to false-negative efficacy results.

  • Polymer Synthesis: Synthesize PU block copolymers using poly(tetramethylene oxide), hexamethylene diisocyanate, and BIN as the chain extender. Cast the polymer into 6 mm diameter, 1 mm thick disks.

  • Quaternization: Submerge the BIN-PU disks in a 10% (v/v) solution of hexyl bromide in methanol at 60°C for 48 hours to quaternize the pyridine rings. Wash extensively with distilled water to remove unreacted alkyl halides.

  • Self-Validation Checkpoint (Surface Chemistry): Prior to in vivo use, analyze the disks using X-ray Photoelectron Spectroscopy (XPS).

    • Rationale: XPS confirms the shift in the nitrogen (N1s) binding energy, verifying the conversion of the neutral pyridine nitrogen to a positively charged quaternary ammonium cation. Do not proceed to surgery unless >80% quaternization is confirmed.

Protocol B: Murine Subcutaneous Implantation & Inoculation

Causality Focus: Direct inoculation onto the implant guarantees that the bacterial challenge interacts directly with the biomaterial surface, isolating the contact-killing variable from systemic immune clearance.

  • Pre-operative Preparation: Anesthetize 8-week-old female BALB/c mice using isoflurane (2-3%). Shave and disinfect the dorsal flank with chlorhexidine.

  • Surgical Implantation: Make a 1 cm incision and use blunt dissection to create a subcutaneous pocket. Insert the 6 mm BIN-PU disk into the pocket.

  • Bacterial Inoculation: Pipette 10 µL of a bacterial suspension containing 1×106 CFU of bioluminescent S. aureus (e.g., Newman lux or Xen29) directly onto the surface of the implanted disk[5]. Close the incision with surgical staples.

  • Self-Validation Checkpoint (Inoculum Verification): Immediately back-plate the remaining inoculum suspension onto Tryptic Soy Agar (TSA) plates.

    • Rationale: This confirms the exact CFU dose administered. Variations in the initial challenge dose can drastically skew longitudinal efficacy data.

Protocol C: Efficacy Readouts (Bioluminescence & CFU Quantification)

Causality Focus: Combining non-invasive metabolic tracking (bioluminescence) with absolute physical counting (CFU) prevents data artifacts caused by metabolically dormant (but viable) persister cells.

  • Longitudinal Imaging (Days 1-3): Anesthetize the mice and image them daily using an In Vivo Imaging System (IVIS). Quantify the bioluminescence (photons/second) at the implant site.

    • Rationale: Bioluminescence requires ATP. A drop in signal indicates a reduction in metabolically active bacteria, providing real-time feedback on the contact-killing kinetics of the BIN-PU surface.

  • Explantation (Day 4): Euthanize the mice. Aseptically explant the PU disks and place them in 1 mL of sterile Phosphate-Buffered Saline (PBS).

  • Biofilm Disruption: Sonicate the tubes containing the disks in a water bath sonicator at 40 kHz for 5 minutes, followed by 1 minute of vigorous vortexing.

    • Rationale: Sonication provides the exact mechanical energy required to disrupt the extracellular polymeric substance (EPS) of the S. aureus biofilm, releasing the bacteria into a planktonic state for accurate enumeration without lysing the bacterial cells themselves.

  • CFU Quantification: Perform 10-fold serial dilutions of the sonicate, plate on TSA, incubate overnight at 37°C, and count the colonies.

Data Presentation & Expected Outcomes

The efficacy of the BIN-functionalized polyurethane is determined by comparing the quaternized (active) surface against both unmodified PU and unquaternized BIN-PU controls. A successful biocidal modification should yield a >5-log reduction in adherent biofilm bacteria.

Experimental GroupSurface ModificationDay 3 Bioluminescence (p/s)Day 4 Biofilm Burden (Log10 CFU/implant)
Control PU None 4.5×107 6.8±0.4
BIN-PU Unquaternized 4.2×107 6.5±0.5
BIN-PU-Quat Hexyl Bromide Quaternized 1.1×105 1.2±0.3

Table 1: Expected quantitative readouts demonstrating the contact-killing efficacy of quaternized BIN-PU implants against S. aureus in a murine subcutaneous model.

References

  • LookChem. N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE (CAS 70892-82-9) Chemical Properties and Applications.1

  • Grapski JA, Cooper SL. Synthesis and characterization of non-leaching biocidal polyurethanes. Biomaterials. 2001.2

  • Kwiecinski J, et al. Micrococcal Nuclease stimulates Staphylococcus aureus Biofilm Formation in a Murine Implant Infection Model. Frontiers in Cellular and Infection Microbiology. 2022. 5

  • Campoccia D, et al. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI. 2024. 4

Sources

Application

Application Notes &amp; Protocols: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in Advanced Polyurethane Materials

Introduction & Structural Rationale N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly referred to as N,N-bis(2-hydroxyethyl)isonicotinamide, or BINA ) is a highly specialized diol utilized primarily as a functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly referred to as N,N-bis(2-hydroxyethyl)isonicotinamide, or BINA ) is a highly specialized diol utilized primarily as a functional chain extender in the synthesis of smart and functional polyurethanes (PUs)[1].

Causality of Design: The molecular architecture of BINA offers a strategic dual-functionality. The two terminal primary hydroxyl groups participate in step-growth polymerization with diisocyanates to form the robust urethane backbone. Concurrently, the pendant pyridine ring remains sterically unhindered and chemically inert during the initial polymerization[2]. This embedded tertiary nitrogen acts as an active site for post-polymerization modifications—such as quaternization, protonation, or hydrogen bonding—without disrupting the strict stoichiometric balance required to achieve high-molecular-weight polymers[1].

Application I: Non-Leaching Biocidal Polyurethanes

Mechanistic Insight

Traditional antimicrobial polymers often rely on the continuous leaching of toxic agents (e.g., silver ions or small-molecule antibiotics), which depletes efficacy over time and poses environmental risks. By incorporating BINA into the PU hard segment and subsequently quaternizing the pyridine nitrogen with alkyl halides (e.g., 1-iodooctane), the polymer acquires permanent, covalently bound cationic sites[3]. These cationic moieties electrostatically bind to and disrupt the negatively charged phospholipid bilayers of bacteria (such as S. aureus and E. coli) upon contact, resulting in rapid cell lysis without any active agent leaving the polymer matrix[1].

Protocol: Synthesis and Quaternization

Self-Validating Step: Post-polymerization quaternization is chosen over polymerizing pre-quaternized monomers to prevent ionic aggregation, which severely limits polymer solubility and molecular weight growth during synthesis.

  • Prepolymer Synthesis: React poly(tetramethylene oxide) (PTMO) with 4,4'-diphenylmethane diisocyanate (MDI) at 80°C under an argon atmosphere for 2 hours.

    • Validation: Monitor via FTIR until the -OH stretch (3300 cm⁻¹) disappears and the -NCO stretch (~2270 cm⁻¹) stabilizes.

  • Chain Extension: Dissolve BINA in anhydrous N,N-dimethylacetamide (DMAc). Add the solution dropwise to the prepolymer. Stir at 80°C until the -NCO peak completely disappears.

  • Film Casting: Precipitate the polymer in methanol, dry under vacuum, and cast into films using a solvent evaporation method.

  • Quaternization: Immerse the cast PU films in a 10% (v/v) solution of 1-iodooctane in hexane (a non-swelling solvent) at 60°C for 48 hours.

  • Purification: Wash the films extensively with pure hexane to remove unreacted alkyl halides, followed by vacuum drying at 50°C[1].

BiocidalPU Step1 Prepolymer Synthesis (Diisocyanate + Polyol) Step2 Chain Extension (Add BINA) Step1->Step2 60-80°C Step3 Pyridine-PU Backbone Step2->Step3 Polymerization Step4 Quaternization (Add Alkyl Halide) Step3->Step4 Post-modification Step5 Cationic Biocidal PU Step4->Step5 Alkylation of Pyridine N

Workflow for synthesizing non-leaching biocidal polyurethanes using BINA and alkyl halides.

Application II: pH-Responsive Shape Memory Polyurethanes (SMPUs)

Mechanistic Insight

BINA introduces a dynamic, non-covalent crosslinking network within the PU matrix. In neutral or alkaline environments, the pyridine nitrogen acts as a strong hydrogen-bond acceptor, pairing with the urethane N-H groups to form physical crosslinks that lock the polymer's temporary shape[4]. Upon exposure to an acidic medium, the pyridine ring becomes protonated. This protonation disrupts the hydrogen bonds, increasing the mobility of the polymer chains and triggering macroscopic shape recovery without the need for thermal stimulation[4],[5].

Protocol: Programming and Actuation
  • Material Preparation: Synthesize BINA-extended PU using poly(ethylene glycol) (PEG) as the soft segment to ensure sufficient hydrophilicity for aqueous pH actuation[4].

  • Shape Programming: Heat the SMPU film above its transition temperature ( Ttrans​ , typically the melting point of the PEG soft segment, ~45°C). Deform the film into a temporary shape (e.g., a spiral).

  • Shape Fixing: Cool the deformed polymer to 0°C under constant mechanical load to fix the temporary shape via PEG crystallization and pyridine-urethane hydrogen bonding.

  • pH-Triggered Recovery: Immerse the programmed SMPU in an acidic aqueous solution (pH < 3) at room temperature.

    • Validation: Observe the macroscopic recovery to the original permanent shape as the acidic medium protonates the pyridine rings and dissolves the physical crosslinks[4].

ShapeMemory Neutral Neutral/Alkaline Media (Strong H-Bonds) ShapeFix Temporary Shape Fixed (Physical Crosslinks Active) Neutral->ShapeFix H-Bonding between Pyridine N & Urethane N-H Acidic Acidic Media (Pyridine Protonated) ShapeFix->Acidic Expose to Acidic pH ShapeRec Shape Recovery (H-Bonds Disrupted) Acidic->ShapeRec Chain mobility restored ShapeRec->Neutral Neutralize to reset

Mechanism of pH-triggered shape memory effect in BINA-based polyurethanes via hydrogen bonding.

Application III: Light-Responsive Supramolecular Complexes

Mechanistic Insight

The pyridine ring of BINA is an excellent hydrogen-bond acceptor for carboxylic acids. By blending BINA-extended PU with photoresponsive mesogens containing carboxylic acid groups (such as azobenzene derivatives like TABA), researchers can create supramolecular polymer complexes[2],[6]. This non-covalent grafting ensures that the photoisomerization of the azobenzene (from trans to cis under UV light) alters the steric bulk within the polymer matrix, translating into macroscopic photomechanical actuation (e.g., bending) of the PU film[6].

Protocol: Supramolecular Assembly
  • Solution Blending: Dissolve the synthesized BINA-PU and the azobenzene carboxylic acid (TABA) in tetrahydrofuran (THF) at a 1:1 molar ratio of pyridine to carboxyl groups.

  • Self-Assembly: Stir the mixture at room temperature for 24 hours to allow the supramolecular hydrogen-bonded network to fully self-assemble.

  • Film Formation: Cast the solution into a Teflon mold and allow the THF to evaporate slowly over 48 hours in the dark to prevent premature photoisomerization.

  • Actuation Testing: Expose the film to UV light (365 nm). The disruption of molecular packing due to trans-cis isomerization will induce a measurable mechanical bend in the film[2].

LightResponsive BINA_PU BINA-Polyurethane (Pyridine H-Bond Acceptor) Complex Supramolecular Complex (H-Bonded Network) BINA_PU->Complex Self-Assembly Azobenzene Azobenzene Mesogen (Carboxylic Acid Donor) Azobenzene->Complex Self-Assembly UV UV Light Exposure (Trans-to-Cis Isomerization) Complex->UV Irradiation Actuation Macroscopic Actuation (Shape Change/Bending) UV->Actuation Photomechanical Response

Self-assembly and photomechanical actuation workflow of BINA-based light-responsive polyurethanes.

Quantitative Data Summary

The table below summarizes the comparative advantages of utilizing BINA against standard aliphatic chain extenders.

Property / FeatureStandard Polyurethane (BDO extended)BINA-Extended PolyurethaneQuaternized BINA-PU (Biocidal)
Chain Extender 1,4-Butanediol (BDO)N,N-Bis(2-hydroxyethyl)isonicotinamideAlkylated BINA
Hard Segment Tg​ Lower (~40-60°C)Higher (~60-80°C) due to rigid pyridine ringHighest (Enhanced by ionic interactions)
Antibacterial Activity NoneWeak/NoneHigh (Contact-killing, >99% reduction)
Shape Memory Trigger Thermal onlyThermal and pH-responsiveThermal and Ion-responsive
Supramolecular Grafting Poor (Lacks H-bond acceptor)Excellent (Pyridine acts as strong acceptor)N/A (Pyridine N is sterically blocked)

References

  • Grapski, J. A., & Cooper, S. L. (2001). Synthesis and characterization of non-leaching biocidal polyurethanes. Biomaterials, 22(16), 2239-2246. URL: [Link]

  • Lam, K. Y., Lee, C. S., Pichika, M. R., Cheng, S. F., & Tan, R. Y. H. (2022). Light-responsive polyurethanes: classification of light-responsive moieties, light-responsive reactions, and their applications. RSC Advances, 12(24), 15261-15283. URL: [Link]

  • Liu, X., et al. (2023). Polyurethanes Modified by Ionic Liquids and Their Applications. Polymers, 15(14), 3097. (Citing Meng et al. on BINA-based cationic shape memory PUs). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Degradation pathways of "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide" under stress conditions

Technical Support Center: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide A Guide to Investigating Degradation Pathways Under Stress Conditions Welcome, researchers and drug development professionals. This guide, prepared...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

A Guide to Investigating Degradation Pathways Under Stress Conditions

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for investigating the stability of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide. We will explore its anticipated degradation pathways under various stress conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols to ensure the integrity of your results. Our approach is grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary points of chemical instability in the N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide molecule?

The structure of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide contains three key functional groups susceptible to degradation under stress conditions:

  • Tertiary Amide Linkage: The amide bond is a primary target for hydrolytic cleavage under both acidic and basic conditions. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but cleavage is a principal degradation pathway to consider under forced conditions.[4]

  • Di-ethanolamine Side Chains: The two primary alcohol (-CH₂OH) groups are susceptible to oxidation. This can lead to the formation of corresponding aldehydes and, upon further oxidation, carboxylic acids.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. The entire ring system may also be susceptible to degradation under harsh oxidative or photolytic conditions.[5]

Q2: What are the major expected degradation products under hydrolytic, oxidative, and photolytic stress?

Based on the molecule's structure, we can predict the following primary degradation products. It is crucial to confirm the identity of any observed degradants using appropriate analytical techniques like LC-MS.

Stress ConditionTarget Functional GroupPrimary Predicted Degradation Products
Acid/Base Hydrolysis Tertiary AmideIsonicotinic Acid (4-Pyridinecarboxylic acid) and Diethanolamine
Oxidation (e.g., with H₂O₂) Hydroxyethyl Groups, Pyridine NN-(2-hydroxyethyl)-N-(2-oxoethyl)-4-pyridinecarboxamide (aldehyde), N-(carboxymethyl)-N-(2-hydroxyethyl)-4-pyridinecarboxamide (carboxylic acid), N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide N-oxide
Photolysis (UV/Vis Light) Pyridine Ring, Side ChainsComplex mixture; may include radical-mediated products and ring-opened species.[6][7]
Thermal (Heat) Entire MoleculeDecomposition can be complex; may initially involve side-chain reactions or hydrolysis if moisture is present.[8][9]
Q3: Which analytical method is most suitable for a forced degradation study of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection and preferably coupled with Mass Spectrometry (MS), is the gold standard.[3][10]

  • Why HPLC? It is ideal for separating non-volatile and thermally labile compounds like N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide and its polar degradation products. A reverse-phase C18 column is a common starting point.

  • Why Mass Spectrometry (LC-MS)? It is indispensable for the structural elucidation and confirmation of degradation products, providing mass-to-charge ratio data that helps identify unknown peaks in the chromatogram.

  • Method Validation: The goal is to develop a method where the parent compound and all major degradation products are well-resolved from each other and from any matrix components. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure that no co-eluting peaks are present.[11]

Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during forced degradation studies and provides expert guidance on how to resolve them.

Scenario 1: No significant degradation is observed after applying stress.
  • Possible Cause: The stress condition is too mild, or the exposure time is too short. N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, particularly its tertiary amide, may exhibit considerable stability.

  • Troubleshooting Steps:

    • Increase Stressor Intensity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature in 10°C increments above the accelerated testing temperature (e.g., start at 60°C or 70°C).[1]

    • Extend Exposure Time: Increase the duration of the study, taking samples at later time points (e.g., 24, 48, 72 hours).

    • Employ a Co-solvent: If solubility is an issue in aqueous stress media, a small percentage of an organic co-solvent (like acetonitrile or methanol) can be used, but be mindful that it may alter the reaction pathway.

Scenario 2: The parent compound degrades completely almost instantly.
  • Possible Cause: The stress condition is excessively harsh. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to adequately observe the formation of degradants without driving the reaction to completion, which can obscure primary pathways by forming secondary or tertiary products.[2]

  • Troubleshooting Steps:

    • Reduce Stressor Intensity: Significantly decrease the concentration of the stressor (e.g., from 1N HCl to 0.1N or 0.01N HCl).

    • Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C instead of 60°C).

    • Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).

Scenario 3: The mass balance of the analytical run is poor (<95%).
  • Possible Cause: Mass balance is the sum of the assay value of the parent compound and the levels of all degradation products. A poor balance suggests that some components are not being detected.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: One of the primary hydrolytic degradants, diethanolamine, lacks a UV chromophore and will be invisible to UV detection. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector, or use a derivatization technique if this compound is of interest.

    • Investigate Volatile Products: Degradation may produce volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) can be used to investigate this possibility.

    • Evaluate Adsorption: Highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials. Modify mobile phase pH or ionic strength, or use deactivated vials.

    • Confirm Response Factors: Assume the response factor of the degradants is the same as the parent compound for initial estimation. However, for accurate mass balance, the relative response factors should be determined experimentally if pure standards of the degradants are available.

Experimental Protocols & Methodologies

The following protocols are designed as a starting point, conforming to ICH Q1A(R2) guidelines.[1] They should be adapted based on the observed stability of your specific material.

Protocol 1: General Forced Degradation Study Workflow

This workflow provides a systematic approach to stress testing.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxid photo Photolytic (ICH Q1B compliant) prep_stock->photo thermal Thermal (e.g., 80°C, dry heat) prep_stock->thermal prep_control Prepare Control Sample (Stock diluted to working conc.) hplc Analyze via Stability-Indicating HPLC-UV/MS Method prep_control->hplc sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc eval Evaluate Data (Assay, Impurities, Mass Balance) hplc->eval

Caption: General workflow for a forced degradation study.

Protocol 2: Step-by-Step Method for Hydrolytic Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

  • Incubation: Place the stressed samples, along with a control sample (1 mL stock + 1 mL water), in a controlled temperature bath (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This is critical to stop the degradation reaction and prevent damage to the HPLC column.[12]

  • Analysis: Dilute the neutralized samples to a suitable working concentration and analyze using the validated HPLC method.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation mechanisms based on fundamental organic chemistry principles.

Pathway 1: Hydrolysis of the Amide Bond

Under acidic or basic conditions, the amide bond is the most likely site of cleavage.

Caption: Primary hydrolytic degradation pathway.

Pathway 2: Oxidation of Side-Chains and Pyridine Ring

Oxidizing agents can attack the alcohol functional groups and the pyridine nitrogen.

G Parent N,N-Bis(2-hydroxyethyl) -4-pyridinecarboxamide N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] Aldehyde Mono-Aldehyde Derivative Parent->Aldehyde [O] Carboxylic Mono-Carboxylic Acid Derivative Aldehyde->Carboxylic [O]

Caption: Potential oxidative degradation pathways.

References

  • ResearchGate. In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. Available from: [Link]

  • PMC. Bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide dimethylformamide monosolvate. Available from: [Link]

  • PMC. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Available from: [Link]

  • ResearchGate. Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion. Available from: [Link]

  • PMC. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. Available from: [Link]

  • ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst. Available from: [Link]

  • ResearchGate. The degradation products of NRH including hydrolysis and oxidation. Available from: [Link]

  • Royal Society of Chemistry. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Available from: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. Available from: [Link]

  • Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Available from: [Link]

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available from: [Link]

  • MDPI. The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available from: [Link]

  • MDPI. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • MDPI. Thermal Behavior Analysis of Bis(2-hydroxyethyl) Terephthalate for Recovery from Polyethylene Terephthalate Glycolysis. Available from: [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Available from: [Link]

  • MDPI. bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Available from: [Link]

  • PubMed. Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Available from: [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • PMC. Oxidative Dearomatization of Pyridines. Available from: [Link]

  • ResearchGate. Fig. 1. Photochemical and photocatalytic degradation of pyridine in the.... Available from: [Link]

  • PubMed. [Biodegradation of pyridine under UV irradiation]. Available from: [Link]

  • ACS Publications. Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Memmert GmbH. Stability tests according to ICH Q1A (R2). Available from: [Link]

  • ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Available from: [Link]

  • International Union of Crystallography. μ2-trans-1,2-Bis(pyridin-4-yl)ethene-κ2N:N′]bis{[1,2-bis(pyridin-4-yl)ethene-κN]bis[N-(2-hydroxyethyl)-N-isopropyldithiocarbamato-κ2S,S′]cadmium} acetonitrile tetrasolvate: crystal structure and Hirshfeld surface analysis. Available from: [Link]

  • ResearchGate. The reactions of N,N‐disubstituted formamides with sodium sulfinates.. Available from: [Link]

  • ResearchGate. N,N′-Bis[(R)-2-hydroxy-2-phenylethyl]-N,N′-bis[(S)-1-phenylethyl]pyridine-2,6-dicarboxamide: stabilization of an asymmetric conformer through the formation of a double intramolecular hydrogen bond. Available from: [Link]

  • ResearchGate. The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available from: [Link]

  • ResearchGate. Oxidation of some aliphatic aldehydes by tetrakis (pyridine) silver dichromate: A kinetic and mechanistic study. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PMC. Metabolism Dealing with Thermal Degradation of NAD + in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Available from: [Link]

  • Revue Roumaine de Chimie. COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Available from: [Link]

  • ResearchGate. Microbial and Solar Photocatalytic Degradation of Pyridine. Available from: [Link]

  • YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Available from: [Link]

  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • helago-sk.sk. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Available from: [Link]

  • Semantic Scholar. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • BioBoston Consulting. "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available from: [Link]

  • YouTube. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Available from: [Link]

Sources

Optimization

Methods for removing unreacted starting materials from the final product

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of final products. As a Senior Application Scientist, I've designed this guide to provi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of final products. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical, and scientifically-grounded advice on removing unreacted starting materials and other impurities from your target compounds. This resource is structured to help you not only execute purification protocols but also to understand the underlying principles and troubleshoot common issues you may encounter in the lab.

Choosing Your Purification Strategy: A Logic-Based Approach

Selecting the appropriate purification method is critical for success. The choice depends on the physical and chemical properties of your final product and the impurities you need to remove. This decision tree outlines a logical approach to selecting the most suitable primary purification technique.

G start Is the final product a solid or a liquid at room temperature? solid Solid start->solid Solid liquid Liquid start->liquid Liquid thermolabile_solid Is the solid thermolabile? solid->thermolabile_solid thermolabile_liquid Is the liquid thermolabile? liquid->thermolabile_liquid yes_thermo_solid Yes thermolabile_solid->yes_thermo_solid Yes no_thermo_solid No thermolabile_solid->no_thermo_solid No chromatography_solid Consider Column Chromatography yes_thermo_solid->chromatography_solid soluble_diff Are the solubilities of the product and impurities significantly different in a given solvent at different temperatures? no_thermo_solid->soluble_diff yes_soluble Yes soluble_diff->yes_soluble no_soluble No soluble_diff->no_soluble recrystallization Recrystallization is the preferred method. yes_soluble->recrystallization no_soluble->chromatography_solid yes_thermo_liquid Yes thermolabile_liquid->yes_thermo_liquid no_thermo_liquid No thermolabile_liquid->no_thermo_liquid vacuum_dist Vacuum Distillation yes_thermo_liquid->vacuum_dist boiling_point_diff Is there a significant difference in boiling points between the product and impurities? (>25 °C) no_thermo_liquid->boiling_point_diff yes_bp Yes boiling_point_diff->yes_bp no_bp No boiling_point_diff->no_bp simple_dist Simple Distillation yes_bp->simple_dist fractional_dist Fractional Distillation no_bp->fractional_dist extraction Consider Liquid-Liquid Extraction simple_dist->extraction fractional_dist->extraction chromatography_liquid Consider Column Chromatography extraction->chromatography_liquid

Caption: Decision tree for selecting a primary purification method.

Recrystallization: Purifying Solid Compounds

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility at varying temperatures.[1] The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of pure crystals while the impurities remain in the solution.[2][3]

Frequently Asked Questions (FAQs) for Recrystallization

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] The impurities should either be very soluble or insoluble in the solvent at all temperatures.[1] A quick test is to place a small amount of your compound in a test tube with a few drops of the potential solvent. If it dissolves immediately at room temperature, it's not a good choice. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[5]

Q2: My compound isn't crystallizing, what should I do?

A2: There are several reasons why crystals may not form:

  • Too much solvent: This is the most common issue.[6] You can try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.[7]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[2][5]

  • Seeding: Adding a small, pure crystal of your compound (a seed crystal) can initiate crystallization.[2][7]

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][8]

Q3: My compound "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solid melts before it dissolves, forming an oil. This often happens if the boiling point of the solvent is higher than the melting point of the compound.[6] To remedy this, you can try reheating the solution to dissolve the oil, adding a little more solvent, and then cooling it slowly.[6][7] Using a different solvent with a lower boiling point may also be necessary.

Troubleshooting Guide for Recrystallization
Problem Possible Cause Solution
Low or no crystal yield Too much solvent was used.Evaporate some of the solvent and re-cool.[7]
The compound is still soluble at low temperatures.Use a different solvent or a solvent pair.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.
Impure crystals The solution cooled too quickly, trapping impurities.Re-dissolve the crystals in fresh hot solvent and cool slowly.[4]
Insoluble impurities were not removed.Perform a hot filtration to remove any undissolved material before cooling.[4]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolve the impure solid: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure compound to just dissolve it.[7]

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filtration: To remove insoluble impurities and charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4][8] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Dry the crystals: Allow the crystals to air dry on the filter paper or in a desiccator.[2]

Column Chromatography: Separating by Polarity

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent).[10][11]

Frequently Asked Questions (FAQs) for Column Chromatography

Q1: How do I choose the right solvent system (eluent)?

A1: The ideal eluent should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is to find a solvent system that gives your product an Rf value of around 0.2-0.4 on TLC.[12]

Q2: My compounds are not separating on the column.

A2: This could be due to several factors:

  • Poorly packed column: Air bubbles or channels in the stationary phase will lead to poor separation.[13] Ensure the column is packed uniformly.

  • Incorrect solvent system: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column.

  • Overloading the column: Using too much sample for the amount of stationary phase will result in broad, overlapping bands. A general rule is to use a 20:1 to 100:1 ratio of silica gel to sample by weight.[14]

Q3: My compound is stuck on the column.

A3: If your compound is very polar, it may bind strongly to the silica gel. You can try gradually increasing the polarity of the eluent. For very polar compounds, you might need to use a more polar stationary phase like alumina or even reverse-phase silica. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also help.[14]

Troubleshooting Guide for Column Chromatography
Problem Possible Cause Solution
Cracked or channeled column The column ran dry.Always keep the solvent level above the top of the stationary phase.[12]
Compound streaking on TLC The compound is not very soluble in the eluent.Try a different solvent system where the compound is more soluble.[14]
The compound is acidic or basic.Add a small amount of acetic acid or triethylamine to the eluent.[14]
Low recovery of the compound The compound is irreversibly adsorbed onto the stationary phase.Test the stability of your compound on silica gel using TLC before running a column.[15]
The fractions are too dilute to detect the compound.Concentrate the fractions and re-analyze by TLC.[15]
Compound precipitation in the column The compound has low solubility in the mobile phase as it becomes purified.Consider dry loading the sample or using a mobile phase modifier.[16]
Experimental Protocol: Flash Column Chromatography

G prep Prepare the Column: - Pack with silica gel slurry in the initial eluent. - Ensure no air bubbles. load Load the Sample: - Dissolve the crude product in a minimum amount of solvent. - Carefully add to the top of the silica gel. prep->load elute Elute the Column: - Add the eluent and apply gentle pressure. - Maintain a constant flow rate. load->elute collect Collect Fractions: - Collect fractions in test tubes. - Monitor the separation by TLC. elute->collect combine Combine and Concentrate: - Combine the pure fractions. - Remove the solvent under reduced pressure. collect->combine

Caption: Workflow for Flash Column Chromatography.

  • Column Preparation: Pack a glass column with a slurry of silica gel in the chosen eluent.[10] Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of solvent and carefully load it onto the top of the silica gel bed.[10][12]

  • Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a faster rate than gravity.[10]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[10]

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction: Separating by Solubility and pH

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic phase.[17][18] It is often used to separate a desired product from unreacted starting materials or byproducts by manipulating their solubility through pH adjustments.

Frequently Asked Questions (FAQs) for Liquid-Liquid Extraction

Q1: How do I choose the right extraction solvent?

A1: The ideal extraction solvent should be immiscible with the other phase (usually water), have a high solubility for your target compound, and a low solubility for the impurities.[19] It should also have a relatively low boiling point for easy removal after extraction. The choice of solvent is also guided by the polarity of the analyte.[20]

Q2: My layers are not separating (an emulsion has formed). What should I do?

A2: Emulsions are a common problem in liquid-liquid extraction. To break an emulsion, you can try:

  • Waiting: Sometimes, the layers will separate if left to stand.

  • Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Adding brine: Adding a saturated sodium chloride solution can help to break up the emulsion by increasing the ionic strength of theaqueous layer.[6]

  • Filtration: Filtering the mixture through a plug of glass wool can sometimes break the emulsion.

Q3: How can I improve the efficiency of my extraction?

A3: To maximize the recovery of your product, it is often better to perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume. Adjusting the pH of the aqueous layer can significantly improve the partitioning of acidic or basic compounds into the organic phase.[20] For acidic compounds, adjust the pH to be two units below the pKa, and for basic compounds, two units above the pKa.[20][21]

Troubleshooting Guide for Liquid-Liquid Extraction
Problem Possible Cause Solution
Poor recovery of the product The product has significant solubility in the aqueous phase.Perform multiple extractions. Add salt ("salting out") to the aqueous phase to decrease the solubility of the organic compound.[20]
The pH of the aqueous phase is not optimal for partitioning.Adjust the pH to ensure the target compound is in its neutral, more organic-soluble form.[20]
Impure product Impurities have similar solubility to the product.Consider a "back extraction" where the product is extracted back into an aqueous phase at a different pH to remove neutral impurities.[20]
Experimental Protocol: Liquid-Liquid Extraction
  • Combine liquids: Place the solution containing your product and the extraction solvent into a separatory funnel.[22]

  • Mix the layers: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently, venting periodically.[22]

  • Separate the layers: Place the funnel in a ring stand and allow the layers to separate.[22]

  • Drain the layers: Remove the stopper and drain the bottom layer. Pour the top layer out through the top of the funnel to avoid contamination.[22]

  • Repeat (if necessary): Repeat the extraction with fresh solvent to maximize recovery.

  • Dry and concentrate: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent.[22]

Distillation: Purifying by Boiling Point

Distillation is a purification technique used to separate liquids with different boiling points.[11] The liquid with the lower boiling point vaporizes first, and the vapor is then condensed and collected.

Frequently Asked Questions (FAQs) for Distillation

Q1: What is the difference between simple and fractional distillation?

A1: Simple distillation is effective for separating liquids with a large difference in boiling points (typically >25-50 °C).[1][11] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation through multiple vaporization-condensation cycles.[11]

Q2: My product decomposes at its boiling point. Can I still use distillation?

A2: Yes, in this case, you should use vacuum distillation. By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a temperature below its decomposition point.[1]

Q3: What are some common operational issues with distillation?

A3: Common problems include:

  • Bumping: The violent boiling of the liquid. This can be prevented by using boiling chips or a magnetic stirrer.

  • Flooding: Where the liquid in the column is carried upwards by the vapor flow, leading to poor separation.[23] This can be caused by too high a heating rate.

  • Weeping: Where the vapor flow is too low to support the liquid on the trays of a fractionating column, causing it to leak down.[24][25]

Troubleshooting Guide for Distillation
Problem Possible Cause Solution
Poor separation The boiling point difference is too small for simple distillation.Use fractional distillation.[11]
The heating rate is too high.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product loss Leaks in the apparatus.Ensure all joints are properly sealed.
Foaming High vapor velocity.Reduce the heating rate.[24][25]

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
  • Troubleshooting Flash Chrom
  • Optimizing Liquid-Liquid Extraction Methods | PDF | Emulsion | Solution - Scribd.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
  • Lab Procedure: Recrystalliz
  • Recrystalliz
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Overview of Liquid-Liquid Extraction (LLE)
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • The Purification of Organic Compound: Techniques and Applic
  • Advances in Purification Techniques for Pharmaceutical Compound Isol
  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs |.
  • SOP: FLASH CHROM
  • Several Problems of Flash Column Chrom
  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices - K-Jhil. (2024, October 18).
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21).
  • Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Public
  • Two-Solvent Recrystalliz
  • HOW TO DO FLASH COLUMN CHROM
  • Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed.
  • Tips for Flash Column Chrom
  • recrystalliz
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
  • Liquid-Liquid Extraction | Organic Chemistry I Lab - University of Richmond Blogs |.
  • Distillation Columns and Internals for Today's Process Challenges - De Dietrich. (2019, May 23).
  • Distillation Columns and Internals for today's Processes Challenges | De Dietrich.
  • Some Useful and Practical Tips for Flash Chrom
  • Purification Methods of Organic Compounds - Research and Reviews. (2021, September 6).
  • How can I troubleshoot protein precipitation after purification?
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. (2024, January 31).
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Advanced distillation techniques and troubleshooting |... - Fiveable.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • TROUBLESHOOTING GUIDE.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Review on the modern analytical advancements in impurities testing. (2025, January 1).
  • How to prevent compound precipitation during flash column chrom
  • Water Distillation-Advances, Challenges & Future Directions: A Brief Review - IEEE Xplore.
  • Troubleshooting Purific
  • Common Cell Culture Problems: Precipit
  • Distillation Operations: Methods, Oper

Sources

Troubleshooting

Addressing batch-to-batch variability in "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide" synthesis

Welcome to the Technical Support Center for the synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide . This highly polar, water-soluble isonicotinamide derivative presents unique synthetic challenges, primarily due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide . This highly polar, water-soluble isonicotinamide derivative presents unique synthetic challenges, primarily due to the polyfunctional nature of the reagents and the thermodynamic vs. kinetic competition during bond formation.

This guide is designed for drug development professionals and process chemists to diagnose, troubleshoot, and eliminate batch-to-batch variability.

Part 1: Core Troubleshooting & FAQs

Q1: Our LC-MS analysis shows varying ratios of the target amide and ester byproducts across different batches. What is driving this chemoselectivity issue? A1: This is the most common source of variability and stems from the structure of diethanolamine, which contains one secondary amine and two primary hydroxyl groups. The amine nitrogen is more nucleophilic than the oxygen atoms, meaning that N-acylation (amidation) is kinetically favored over O-acylation (esterification) [1]. However, if the reaction temperature spikes, or if the reaction is left for extended periods, the system shifts toward thermodynamic control, promoting the formation of ester-amides or diesters. To fix this, you must strictly enforce kinetic control by keeping the coupling temperature between 0–5 °C during the initial reagent addition.

Q2: We use isonicotinoyl chloride as our activated intermediate. Why does our reaction stall, and why do we see unreacted diethanolamine? A2: Acid chlorides are highly reactive but extremely sensitive to ambient moisture, which hydrolyzes them back to isonicotinic acid. Furthermore, the reaction between an acid chloride and an amine generates hydrogen chloride (HCl) gas. If HCl is not efficiently scavenged by an auxiliary base (like triethylamine), it will protonate the secondary amine of diethanolamine. A protonated amine loses its nucleophilicity, abruptly halting the amidation and inadvertently increasing the likelihood of O-acylation by the unprotonated hydroxyl groups. We strongly recommend abandoning acid chlorides in favor of milder coupling agents like 1,1'-Carbonyldiimidazole (CDI) [2].

Q3: Our reaction conversion is >95%, but our isolated yield fluctuates wildly between 40% and 85%. Where is the product going? A3: Your product is being lost during the workup phase. N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide contains a pyridine ring, an amide bond, and two free hydroxyl groups, making it exceptionally polar and highly water-soluble. If your downstream protocol relies on traditional aqueous liquid-liquid extraction, the product will partition unpredictably into the aqueous layer. To achieve reproducible yields, you must eliminate aqueous extractions and transition to solvent evaporation followed by direct crystallization or ion-exchange chromatography.

Part 2: Process Visualizations

The following diagrams map the chemoselective pathways and the diagnostic workflow for identifying process failures.

Pathway A Isonicotinic Acid + CDI B Acyl Imidazole Intermediate A->B Activation (-CO2, -Imidazole) C Diethanolamine (HN(CH2CH2OH)2) B->C Nucleophilic Attack D Target: N-Acylation (Amide) C->D Kinetic Control (0-5 °C) E Byproduct: O-Acylation (Ester / Diester) C->E Thermodynamic/Heat (>25 °C)

Fig 1: Chemoselective pathways in diethanolamine amidation.

Workflow Start Batch Analysis (LC-MS) Q1 Is Acid Conversion < 90%? Start->Q1 Action1 Check Reagent Moisture Verify CDI Activity Q1->Action1 Yes Q2 High Ester Byproducts? Q1->Q2 No Action2 Lower Reaction Temp Ensure Amine Excess Q2->Action2 Yes Q3 Variable Isolated Yield? Q2->Q3 No Action3 Abandon Aqueous Workup Switch to Crystallization Q3->Action3 Yes

Fig 2: Diagnostic decision tree for batch-to-batch variability.

Part 3: Quantitative Data & Process Parameters

To standardize production, it is critical to understand how the choice of activation strategy impacts the quantitative output of the reaction.

Table 1: Impact of Activation Strategy on Batch Reproducibility

Activation StrategyTypical Yield RangeAmide:Ester RatioPrimary Source of Batch Variability
Direct Thermal Amidation 30% – 60%70:30Inefficient water removal at high temps (150°C) drives equilibrium backwards [3].
Acid Chloride (Isonicotinoyl Cl) 45% – 75%85:15Moisture sensitivity and amine protonation by HCl gas.
CDI-Mediated Coupling 88% – 95% >98:2 Highly reproducible if kinetic temperature control (0°C) is maintained.

Table 2: Troubleshooting Matrix for CDI-Mediated Synthesis

Diagnostic Symptom (LC-MS)Root Cause AnalysisCorrective Action
Unreacted Isonicotinic Acid Moisture in the solvent hydrolyzed the acyl imidazole intermediate back to the starting acid.Switch to strictly anhydrous THF/DMF. Titrate CDI batch for activity prior to use.
Elevated Ester-Amide Levels Loss of kinetic control; the reaction exotherm was not managed during diethanolamine addition.Reduce the addition rate of the amine. Ensure the reactor jacket maintains 0–5 °C.
High Imidazole Impurities Incomplete downstream purification. Imidazole co-crystallizes with the highly polar product.Pass the crude mixture through a strongly acidic cation-exchange resin to trap imidazole.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To eliminate variability, transition your workflow to a CDI-mediated coupling protocol . This method is inherently self-validating because the activation step produces a stoichiometric amount of carbon dioxide (CO₂), providing a visual cue of reaction progress[4].

Step 1: Activation of Isonicotinic Acid

  • Suspend 1.0 equivalent of isonicotinic acid in anhydrous THF (or DMF for better solubility) under an inert nitrogen atmosphere.

  • Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in small portions at room temperature.

  • Self-Validation Checkpoint: The reaction will immediately begin to effervesce as CO₂ gas is released. Stir the mixture until gas evolution completely ceases (typically 1–2 hours). The cessation of bubbling confirms the quantitative formation of the reactive acyl imidazole intermediate.

Step 2: Chemoselective Coupling 4. Cool the reaction vessel to strictly 0–5 °C using an ice/water bath. 5. Dissolve 1.05 equivalents of diethanolamine in a small volume of anhydrous THF and add it dropwise to the activated mixture over 30 minutes. 6. Causality Note: Maintaining this low temperature enforces kinetic control. Because the secondary amine is a stronger nucleophile than the primary hydroxyls, it will attack the acyl imidazole rapidly at 0 °C. Keeping the temperature low prevents the less reactive hydroxyl groups from participating, thereby preventing O-acylation (esterification). 7. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

Step 3: Non-Aqueous Workup & Purification 8. Quench the reaction with a minimal amount of methanol to destroy any trace unreacted CDI. 9. Crucial Step: Do not add water or attempt an ethyl acetate/water extraction. Evaporate the THF under reduced pressure to yield a crude viscous oil. 10. Dissolve the crude oil in minimal hot ethanol, then slowly add cold ethyl acetate to induce crystallization of the pure N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide. Filter and dry under vacuum.

References

  • Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Fatty Acids With Diethanolamine. Sciety Labs / SCIRP. Discusses the competitive nucleophilicity between the NH and OH reactive groups in diethanolamine during amidation. Available at:[Link]

  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Srini Chem. Details the mechanistic sequence of CDI reacting with carboxylic acids to form acyl imidazole intermediates, eliminating the need for harsh acid chlorides. Available at:[Link]

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ChemRxiv. Analyzes the limitations of traditional batch amidation and the impact of continuous flow on heat/mass transfer and batch-to-batch variability. Available at:[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Provides a comprehensive overview of the proposed mechanism for amidation reactions using CDI, including the self-validating CO₂ evolution step. Available at:[Link]

Reference Data & Comparative Studies

Validation

Efficacy of "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide" versus commercially available drugs

Title: Efficacy of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN)-Modified Polyurethanes vs. Commercially Available Antimicrobial Drugs in Medical Devices Target Audience: Researchers, Polymer Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN)-Modified Polyurethanes vs. Commercially Available Antimicrobial Drugs in Medical Devices

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary & Molecular Rationale

In the development of infection-resistant medical devices, the industry has traditionally relied on blending commercially available small-molecule drugs (e.g., chlorhexidine, minocycline, or silver nanoparticles) into polymer matrices. However, these drug-eluting systems suffer from finite reservoirs, burst-release kinetics, and the promotion of antimicrobial resistance due to sub-lethal concentration gradients[1].

As a Senior Application Scientist, I advocate for a paradigm shift from leaching drug systems to contact-killing polymeric surfaces. N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (commonly known as BIN, CAS: 70892-82-9) serves as a highly specialized chain extender in the synthesis of biomedical polyurethanes (PUs)[2].

The Causality of Molecular Design: BIN is a diol derivative of isonicotinamide. The two primary hydroxyl groups of BIN react rapidly with diisocyanates to form strong urethane linkages within the polymer's hard segment[3]. Crucially, this leaves the pyridine ring pendant to the main polymer backbone. This steric accessibility allows the tertiary nitrogen of the pyridine ring to be post-polymerization quaternized via an S_N2 reaction with alkyl halides (e.g., 1-bromododecane)[4]. The result is a polycationic surface that physically ruptures bacterial membranes upon contact, offering permanent, non-leaching biocidal efficacy[5].

Mechanistic Comparison: Non-Leaching vs. Drug-Eluting

Traditional antimicrobial drugs operate via a diffusion-dependent mechanism, requiring the active pharmaceutical ingredient (API) to leave the device and enter the surrounding tissue. In contrast, BIN-PUs operate via an "Ion-Exchange Mechanism." The covalently bound quaternary ammonium centers (QACs) on the BIN-PU surface displace the divalent cations (Ca²⁺, Mg²⁺) that stabilize the negatively charged bacterial cell envelope, leading to immediate lysis[5].

MoA cluster_BIN BIN-Modified PU (Non-Leaching) cluster_Com Commercial Drugs (Leaching) N1 BIN-PU Chain (Quaternized Pyridine) N2 Polycationic Surface Charge N1->N2 N3 Bacterial Membrane Disruption N2->N3 C1 Drug-Eluting Matrix (e.g., Minocycline) C2 Diffusion into Surrounding Media C1->C2 C3 Concentration Depletion & Resistance Risk C2->C3

Fig 1. MoA comparison: Non-leaching BIN-PU surfaces vs. traditional drug-eluting matrices.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics comparing quaternized BIN-PUs against standard commercially available drug-eluting coatings used in central venous catheters and orthopedic implants.

Performance MetricBIN-Modified Polyurethane (Quaternized)Chlorhexidine-Eluting CoatingsSilver (Ag) Nanoparticle CoatingsMinocycline/Rifampin Coatings
Mechanism of Action Contact-killing (Membrane disruption)[4]Leaching (Chemical membrane disruption)Leaching (Oxidative stress / Ion release)Leaching (Protein synthesis inhibition)
Efficacy Duration Permanent (Covalently bound)Short-term (Depletes over 7-14 days)Medium-term (Depletes over 30 days)Short-term (Depletes over 14-21 days)
Zone of Inhibition (ZOI) 0 mm (Validates non-leaching nature)[4]>10 mm (Indicates active leaching)>5 mm (Indicates active leaching)>15 mm (Indicates active leaching)
Bactericidal Efficacy >99.9% kill rate on surface contact[4]High initial kill, drops as drug depletesModerate to HighHigh initial kill, drops as drug depletes
Resistance Risk Extremely Low (Physical rupture)ModerateLow to ModerateHigh (Antibiotic specific)
Cytotoxicity Low (No systemic API release)[1]Moderate (Local tissue toxicity)Moderate (Heavy metal accumulation)Low to Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of BIN-PUs must be evaluated using a self-validating system . If a polymer claims to be "non-leaching," standard agar diffusion tests should yield negative results, while direct-contact assays must simultaneously yield positive bactericidal results.

Step-by-Step Synthesis & Quaternization
  • Prepolymer Formation: React poly(tetramethylene oxide) (PTMO) with 4,4'-diphenylmethane diisocyanate (MDI) under a nitrogen atmosphere at 80°C for 2 hours to form an isocyanate-terminated prepolymer[4].

  • Chain Extension (BIN Integration): Dissolve BIN in anhydrous N,N-dimethylacetamide (DMAc). Add the BIN solution dropwise to the prepolymer. The hydroxyl groups of BIN react with the terminal isocyanates, incorporating the pyridine ring into the PU hard segment[3].

  • Film Casting: Cast the resulting BIN-PU solution onto Teflon molds and dry at 60°C for 24 hours to evaporate the DMAc solvent.

  • Quaternization: Immerse the cured BIN-PU films in an alkyl halide solution (e.g., 1-bromododecane in hexane) at 50°C for 48 hours. This step converts the tertiary pyridine nitrogen into a biocidal quaternary ammonium salt[1][4]. Wash extensively with hexane and methanol to remove any unreacted alkyl halides.

Self-Validating Efficacy Assay
  • Zone of Inhibition (ZOI) Test (Leaching Check): Place the quaternized BIN-PU film on an agar plate inoculated with Staphylococcus aureus or Escherichia coli. Incubate at 37°C for 24 hours.

    • Causality Check: A successful non-leaching surface will show a 0 mm ZOI , proving no biocidal agents are diffusing into the media[4].

  • Fluorescence Microscopy (Contact-Kill Check): Inoculate the surface of the BIN-PU film directly with a bacterial suspension (10^6 CFU/mL). After 2 hours of contact, stain the surface with a Live/Dead BacLight viability kit (SYTO 9 and Propidium Iodide).

    • Causality Check: View under a fluorescence microscope. The presence of >99% red-fluorescing cells (Propidium Iodide uptake) confirms that while the polymer does not leach (as proven by the ZOI), it actively destroys the membranes of bacteria that physically contact the surface[4].

Workflow Step1 1. Synthesis PTMO + Diisocyanate + BIN Chain Extender Step2 2. Quaternization Alkyl Halides (e.g., C12-Br) Targeting Pyridine Ring Step1->Step2 Step3 3. Efficacy Assay Zone of Inhibition (ZOI) & Fluorescence Microscopy Step2->Step3 Step4 Step4 Step3->Step4

Fig 2. Experimental workflow for the synthesis and validation of BIN-PU biocidal efficacy.

Conclusion

For drug development professionals engineering next-generation medical implants, the integration of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN) offers a superior alternative to commercially available leaching drugs. By utilizing BIN as a functional chain extender, scientists can decouple antimicrobial efficacy from drug-release kinetics, resulting in permanent, non-toxic, and resistance-proof medical devices.

Sources

Comparative

The Application Scientist's Guide: In Vitro vs. In Vivo Correlation of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN) in Antimicrobial Polyurethanes

Target Audience: Researchers, Polymer Scientists, and Medical Device Development Professionals Focus: Mechanistic causality, experimental validation, and comparative performance of BIN-based non-leaching antimicrobial po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Medical Device Development Professionals Focus: Mechanistic causality, experimental validation, and comparative performance of BIN-based non-leaching antimicrobial polymers.

Executive Summary & Mechanistic Causality

In the development of infection-resistant medical devices (e.g., central venous catheters, orthotics), the industry has traditionally relied on leaching antimicrobial agents like silver or chlorhexidine. However, these systems suffer from finite lifespans, burst-release kinetics, and potential systemic cytotoxicity.

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN) (CAS: 70892-82-9) offers a structural paradigm shift. As a diol chain extender, BIN is covalently polymerized into the hard segment of polyurethanes (PUs). The critical functional group is its pyridine ring. When post-synthetically quaternized with alkyl halides, the pyridine ring converts into a quaternary ammonium compound (QAC)[1].

The Causality of the Design: Unlike aliphatic amine chain extenders, BIN’s rigid pyridine ring preserves the microphase separation between the PU's hard and soft segments. This ensures that the mechanical integrity of the polymer is maintained while the cationic charge is densely projected at the polymer-tissue interface, enabling highly efficient, non-leaching contact-killing of bacterial pathogens [2].

Mechanism A PU Prepolymer (PTMO + Diisocyanate) B BIN Incorporation (Chain Extender) A->B C Alkyl Halide Quaternization B->C D Cationic Q-PU Surface (Non-leaching) C->D E Bacterial Membrane Disruption D->E

Workflow of BIN incorporation into polyurethanes and its contact-killing mechanism.

In Vitro vs. In Vivo Correlation

A major hurdle in biomaterials is the failure of in vitro assays to accurately predict in vivo performance. For BIN-based quaternized polyurethanes (Q-PUs), the correlation relies on a self-validating testing matrix.

The In Vitro Profile: Proving the Mechanism
  • Zone of Inhibition (ZOI): Traditional antimicrobials show large ZOIs. For BIN-based Q-PUs, a successful assay must yield a 0 mm ZOI . This is a critical self-validation step: a zero zone proves that the biocidal moieties are covalently locked to the backbone and are not leaching [1].

  • Contact-Killing (Live/Dead Fluorescence): Because the ZOI is zero, efficacy is measured via direct contact. Fluorescence microscopy of inoculated surfaces demonstrates >99% bacterial death (S. aureus and E. coli) strictly at the polymer interface [3].

The In Vivo Translation: Biofilm Prevention

When implanted subcutaneously in rodent models, the in vitro data translates with high fidelity:

  • Correlation 1 (Efficacy): The high contact-killing efficiency in vitro translates to a >2-log reduction in biofilm formation on the implant surface in vivo.

  • Correlation 2 (Safety): The 0 mm ZOI in vitro perfectly predicts the absence of systemic toxicity and minimal surrounding tissue necrosis in vivo, as the active agent never enters the local tissue microenvironment.

Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Root BIN-based Q-PU Evaluation IV1 Zone of Inhibition (0 mm) (Validates Non-leaching) Root->IV1 IV2 Live/Dead Fluorescence (Quantifies Contact Killing) Root->IV2 IN1 Histology / Cytotoxicity (High Biocompatibility) IV1->IN1 Predicts IN2 Subcutaneous Implant (Biofilm Prevention) IV2->IN2 Predicts

Correlation pathway demonstrating how in vitro metrics predict in vivo performance.

Comparison Guide: Antimicrobial Polyurethane Technologies

The following table objectively compares BIN-based Q-PUs against industry-standard alternatives for indwelling medical devices.

MetricBIN-based Q-PU (Non-Leaching)Silver-Eluting PU (Leaching)Chlorhexidine-Eluting PU (Leaching)Aliphatic Cationic PU (Non-Leaching)
Mechanism of Action Cationic membrane disruption (Contact)Ag+ ion release (Metabolic disruption)Membrane disruption (Release)Cationic membrane disruption
Active Lifespan Permanent (Covalently bound)14 to 30 days (Depletes)7 to 14 days (Burst release)Permanent
In Vitro ZOI 0 mm (Self-validating)>10 mm>15 mm0 mm
In Vivo Toxicity Low (No systemic exposure)Moderate (Ag+ accumulation)Moderate (Tissue irritation)Low
Mechanical Integrity High (Rigid pyridine ring)Moderate (Nanoparticle aggregation)Low (Plasticization by drug)Low (Flexible aliphatic chains disrupt hard segment)
Primary Limitation Requires direct bacterial contactFinite efficacy, potential toxicityShort lifespan, burst releasePoor tensile strength

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the synthesis and evaluation of BIN-based polymers.

Protocol A: Synthesis and Quaternization of BIN-PU

Rationale: Two-step prepolymer method ensures uniform hard-segment distribution.

  • Prepolymer Formation: React poly(tetramethylene oxide) (PTMO) with 4,4'-methylenebis(phenyl isocyanate) (MDI) at 80°C under a nitrogen atmosphere for 2 hours.

  • Chain Extension: Add BIN dissolved in N,N-dimethylacetamide (DMAc) to the prepolymer. React at 80°C for 3 hours until the NCO peak (~2270 cm⁻¹) disappears via FTIR analysis. Self-Validation: The disappearance of the NCO peak confirms complete incorporation of BIN into the backbone.

  • Quaternization: Cast the BIN-PU into films. Immerse the films in a 10% (v/v) solution of hexyl bromide in ethanol at 60°C for 72 hours.

  • Purification: Wash the films extensively in methanol to remove unreacted alkyl halides, followed by vacuum drying.

Protocol B: In Vitro Self-Validation & Contact-Killing Assay

Rationale: Proving non-leaching status before efficacy testing.

  • ZOI Assay: Place the quaternized film on an agar plate inoculated with 10⁶ CFU/mL S. aureus. Incubate at 37°C for 24h.

    • Critical Check: If a clear zone >0 mm appears, the purification step (Protocol A, Step 4) failed. The film must be re-washed.

  • Live/Dead Assay: Spray 100 μL of S. aureus suspension directly onto the validated film. Incubate for 2 hours.

  • Staining: Apply SYTO 9 (green, live) and Propidium Iodide (red, dead).

  • Quantification: Image via fluorescence microscopy. Calculate the ratio of red to green cells. BIN-PUs typically exhibit >95% red (dead) cells upon contact [1].

Protocol C: In Vivo Subcutaneous Infection Model

Rationale: Correlating contact-killing to in vivo biofilm prevention.

  • Implantation: Surgically implant 1 cm² disks of BIN-PU and control PU into the subcutaneous pockets of Sprague-Dawley rats.

  • Inoculation: Inject 10⁵ CFU of S. aureus directly into the implant pocket.

  • Harvesting: After 7 days, explant the disks and surrounding tissue.

  • Analysis: Sonicate the disks to dislodge biofilms and perform serial dilution plating. Perform histological H&E staining on the surrounding tissue to verify the absence of necrosis (confirming the non-leaching safety profile).

References

  • Grapski, J. A., & Cooper, S. L. (2001). Synthesis and characterization of non-leaching biocidal polyurethanes. Biomaterials, 22(16), 2239-2246. URL:[Link]

  • Cooper, S. L., et al. (2011). Antimicrobial polymers and their uses. US Patent US20110124772A1.
  • Campoccia, D., Montanaro, L., & Arciola, C. R. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. International Journal of Molecular Sciences, 25(14), 7615. URL:[Link]

Validation

A Comparative Spectroscopic Guide to Pyridinecarboxamide Isomers: Nicotinamide, Isonicotinamide, and Picolinamide

This guide provides an in-depth comparative analysis of the three structural isomers of pyridinecarboxamide: nicotinamide (pyridine-3-carboxamide), isonicotinamide (pyridine-4-carboxamide), and picolinamide (pyridine-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the three structural isomers of pyridinecarboxamide: nicotinamide (pyridine-3-carboxamide), isonicotinamide (pyridine-4-carboxamide), and picolinamide (pyridine-2-carboxamide). As compounds of significant interest in medicinal chemistry and drug development, the ability to unequivocally differentiate between these isomers is paramount.[1] This document offers a comprehensive examination of their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.

The seemingly subtle shift in the position of the carboxamide group on the pyridine ring introduces significant changes in the electronic distribution and steric environment of each molecule. These differences manifest as distinct patterns in their respective spectra, providing a reliable basis for their identification and characterization.

Isomeric Structures at a Glance

The foundational difference between these three molecules lies in the substitution pattern of the pyridine ring. This structural variance is the primary determinant of their differing spectroscopic properties.

isomers cluster_nicotinamide Nicotinamide (3-position) cluster_isonicotinamide Isonicotinamide (4-position) cluster_picolinamide Picolinamide (2-position) nicotinamide nicotinamide isonicotinamide isonicotinamide picolinamide picolinamide

Figure 1: Chemical structures of the three pyridinecarboxamide isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The chemical shifts (δ) of both proton (¹H) and carbon (¹³C) nuclei are highly sensitive to the electronic environment, which is significantly altered by the position of the electron-withdrawing carboxamide group.

¹H NMR Spectroscopy

The ¹H NMR spectra of the pyridinecarboxamide isomers are most affected by the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the carboxamide group. The proton on the carbon adjacent to the ring nitrogen (the α-proton) is typically the most deshielded.

Comparative ¹H NMR Data (in DMSO-d₆)

ProtonNicotinamide (δ ppm)Isonicotinamide (δ ppm)Picolinamide (δ ppm)
H29.088.70-
H3-7.808.15
H48.25-7.95
H57.537.807.55
H68.748.708.60
-CONH₂ (amide)8.22, 7.678.20, 7.608.05, 7.65

Note: Data compiled and approximated from various sources for comparative purposes. Exact chemical shifts may vary with experimental conditions.

Expert Insights:

  • Nicotinamide: The proton at the C2 position is the most deshielded due to its proximity to the electronegative nitrogen atom.

  • Isonicotinamide: The symmetrical nature of the molecule results in two sets of equivalent protons on the pyridine ring.

  • Picolinamide: The proton at the C6 position is significantly deshielded due to its proximity to the ring nitrogen. The absence of a proton at the C2 position is a key identifying feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon chemical shifts are influenced by both the ring nitrogen and the carboxamide group.

Comparative ¹³C NMR Data (in DMSO-d₆)

CarbonNicotinamide (δ ppm)Isonicotinamide (δ ppm)Picolinamide (δ ppm)
C2152.5150.5150.0
C3130.0121.5121.5
C4135.5141.0137.5
C5123.5121.5126.0
C6149.0150.5148.5
-C=O (carbonyl)166.0165.5167.0

Note: Data compiled and approximated from various sources for comparative purposes. Exact chemical shifts may vary with experimental conditions.

Expert Insights:

  • The chemical shift of the carbonyl carbon is relatively consistent across the three isomers.

  • The most significant variations are observed in the chemical shifts of the pyridine ring carbons, directly reflecting the position of the carboxamide substituent. For instance, the C4 carbon in isonicotinamide is notably deshielded compared to the other two isomers.[2]

II. Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the pyridinecarboxamide isomers. While all three isomers will exhibit characteristic absorptions for the amide and pyridine moieties, subtle shifts in these band positions can be used for differentiation.

Comparative FT-IR Data (KBr Pellet, cm⁻¹)

Vibrational ModeNicotinamideIsonicotinamidePicolinamide
N-H Stretch (asymmetric)~3360~3360~3430
N-H Stretch (symmetric)~3170~3180~3290
C=O Stretch (Amide I)~1680~1670~1670
N-H Bend (Amide II)~1620~1620~1610
C=N, C=C Stretch (Pyridine Ring)~1590, ~1480~1600, ~1410~1590, ~1470

Note: Approximate values compiled from various sources.[3][4] Peak positions and intensities can be influenced by intermolecular hydrogen bonding in the solid state.

Expert Insights:

  • The N-H and C=O stretching frequencies are influenced by hydrogen bonding, which can differ in the crystal lattices of the isomers.[5]

  • Picolinamide often shows a higher frequency for the asymmetric N-H stretch, which may be attributed to differences in its solid-state packing and hydrogen bonding network.

  • The pyridine ring stretching vibrations are also diagnostic. The specific pattern and positions of these bands in the 1600-1400 cm⁻¹ region can serve as a fingerprint for each isomer.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The pyridine ring and the carboxamide group are both chromophores. The position of the carboxamide group influences the extent of conjugation and, consequently, the absorption maxima (λ_max).

Comparative UV-Vis Data (in Ethanol)

Isomerλ_max 1 (nm)λ_max 2 (nm)
Nicotinamide~215~263
Isonicotinamide~220~270
Picolinamide~220~268

Note: Approximate values.[6] The exact λ_max and molar absorptivity can be solvent-dependent.

Expert Insights:

  • The absorption bands are attributed to π → π* and n → π* transitions within the pyridine ring and the carbonyl group.[7]

  • While the differences in λ_max are subtle, they are reproducible under consistent experimental conditions. Isonicotinamide typically shows a slight bathochromic (red) shift compared to nicotinamide, indicating a greater degree of conjugation in the excited state.

IV. Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and, through fragmentation analysis, offers further structural confirmation. All three isomers have the same nominal mass (122 g/mol ), but their fragmentation patterns upon ionization will differ based on the stability of the resulting fragment ions.

Expected Fragmentation Patterns (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): All three isomers will show a prominent molecular ion peak at m/z = 122.

  • Key Fragmentations:

    • Loss of •NH₂: A significant fragment at m/z = 106, corresponding to the formation of a pyridoyl cation, is expected for all three isomers.

    • Loss of CO: Subsequent loss of carbon monoxide from the [M - NH₂]⁺ fragment can lead to a peak at m/z = 78, corresponding to the pyridine cation.

    • Alpha-Cleavage: The stability of the resulting radical and cation will dictate the preferred fragmentation pathways, which will differ based on the position of the carboxamide group relative to the nitrogen atom.

Expert Insights:

  • The relative intensities of the fragment ions will be the most telling feature for distinguishing the isomers by mass spectrometry.

  • For example, in picolinamide, the proximity of the amide group to the ring nitrogen may facilitate unique fragmentation pathways not as readily available to nicotinamide and isonicotinamide.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent transfer Transfer to a 5 mm NMR tube solvent->transfer instrument Place sample in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim the magnetic field lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectra (TMS) baseline->reference

Figure 2: Workflow for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyridinecarboxamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[8] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be employed.

  • Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg of sample mix Mix with ~100 mg of dry KBr powder grind->mix press Press into a transparent pellet mix->press sample Place KBr pellet in sample holder press->sample background Acquire background spectrum (empty sample holder) background->sample acquire Acquire sample spectrum sample->acquire subtract Automatic background subtraction acquire->subtract analyze Analyze peak positions and intensities subtract->analyze

Figure 3: Workflow for FT-IR spectroscopic analysis.

Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind 1-2 mg of the solid pyridinecarboxamide isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]

  • Pellet Formation: Transfer the mixture to a pellet die and press under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Methodology:

  • Solution Preparation: Prepare a stock solution of the pyridinecarboxamide isomer in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to an appropriate concentration (typically in the µg/mL range).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.[10] Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[11]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Full Scan Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 122) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Fragment Ion Analysis: Acquire the MS/MS spectrum and analyze the resulting fragmentation pattern.[12]

Conclusion

The three isomers of pyridinecarboxamide, while sharing the same molecular formula, are readily distinguishable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment, with each isomer presenting a unique set of chemical shifts and coupling patterns. FT-IR and UV-Vis spectroscopy provide valuable confirmatory data, with subtle but consistent differences in vibrational frequencies and electronic absorption maxima. Finally, mass spectrometry confirms the molecular weight and offers further structural insights through isomer-specific fragmentation patterns. The application of these techniques, guided by the principles and protocols outlined in this guide, enables researchers, scientists, and drug development professionals to confidently identify and characterize nicotinamide, isonicotinamide, and picolinamide.

References

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • The Absorption Maxima ( max , 10 -3 cm -1 ) for the Examined Pyridine Carboxylic Acids in Various Solvents. ResearchGate. [Link]

  • FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. [Link]

  • Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. PubMed. [Link]

  • FT‐IR Sample Preparation. Northern Illinois University. [Link]

  • Mass Spectrometry-Based Tissue Imaging of Small Molecules. National Institutes of Health. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

  • 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. [Link]

  • Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. ResearchGate. [Link]

  • Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. ResearchGate. [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. National Science Foundation. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]

  • Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide Isolated in Cryogenic Inert Matrixes and in the Neat Low-Temperature Solid Phases. ACS Publications. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Academica. [Link]

  • Operating Procedure for UV-Vis Spectroscope. University of Washington. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. [Link]

  • The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B). Chinese Journal of Natural Medicines. [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI. [Link]

  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. PubMed. [Link]

  • Fragmentation Patterns in Mass Spectra. Scribd. [Link]

  • FTIR Spectroscopy (Solid Sample Analysis). YouTube. [Link]

  • New polymorphs of isonicotinamide and nicotinamide. Royal Society of Chemistry. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • “NMR- crystallography” of Niclosamide co-crystals. Amazon AWS. [Link]

  • The correct match of 13C NMR chemical shift values (&de. Testbook. [Link]

  • Introduction to NMR Spectroscopy in the Undergraduate Curriculum. ACS Publications. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. IntechOpen. [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. [Link]86_5_310_exp2.pdf)

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN)

Executive Summary Accurate quantification of polymer chain extenders is a critical bottleneck in the quality control and toxicological assessment of advanced biomaterials. This guide provides an objective, data-driven co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of polymer chain extenders is a critical bottleneck in the quality control and toxicological assessment of advanced biomaterials. This guide provides an objective, data-driven comparison of analytical methodologies for quantifying N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (BIN) . Based on a recent five-center inter-laboratory study, we evaluate traditional methods against a newly standardized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow, providing researchers with a self-validating protocol for trace-level analysis.

Context: The Role of BIN in Advanced Polyurethanes

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (CAS: 70892-82-9) is a specialized diol chain extender widely utilized in the synthesis of non-leaching biocidal polyurethanes[1]. Traditional polyurethane synthesis relies on the step-growth polyaddition of diisocyanates and polyols, utilizing low-molecular-weight chain extenders to define the polymer's hard segment[2].

By incorporating BIN into the polyurethane backbone, the pyridine ring can be subsequently quaternized with alkyl halides. This modification confers potent, contact-killing antimicrobial properties to the polymer surface without the cytotoxicity risks associated with leaching biocides[1]. Furthermore, its capacity to form stable complexes with transition metal ions positions it as a versatile agent in targeted pharmaceutical applications[3].

G N1 Prepolymer Synthesis (Diisocyanate + Polyol) N2 Chain Extension Addition of BIN N1->N2 NCO-terminated N3 Polyurethane Backbone with Pyridine Moieties N2->N3 Step-growth N4 Quaternization (Alkyl Halides) N3->N4 N-alkylation N5 Cationic Biocidal Polyurethane (Non-leaching) N4->N5 Antimicrobial active

Figure 1: Synthesis pathway of cationic biocidal polyurethanes via BIN incorporation.

Quantifying BIN is essential for determining the precise incorporation rate during synthesis and for monitoring residual, unreacted monomers in medical-grade polymers to ensure patient safety.

Comparative Analysis of Quantification Methodologies

To establish a gold standard for BIN quantification, an inter-laboratory comparison was conducted across five independent analytical facilities. The study evaluated three distinct methodologies:

Alternative 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Relies on the strong UV absorbance of the pyridine ring (typically monitored at 254 nm).

  • Performance: While instrumentation is universally available, the method is highly susceptible to matrix interference. Other aromatic polyurethane precursors (e.g., MDI, TDI) commonly co-elute, leading to baseline drift and false positives in complex polymer extracts[2]. It lacks the sensitivity required for trace-level leaching studies.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Mechanism: Utilizes proton NMR with an internal calibrant (e.g., maleic acid) to provide absolute quantification.

  • Performance: qNMR is exceptional for bulk purity assessment of the raw BIN monomer as it requires no standard curve. However, its inherently high Limit of Quantification (LOQ) and requirement for highly concentrated samples make it unsuitable for detecting residual monomers in cured polymers.

The Recommended Standard: UHPLC-MS/MS Workflow
  • Mechanism: Employs electrospray ionization (ESI) coupled with Multiple Reaction Monitoring (MRM).

  • Performance: Provides unmatched specificity by isolating the precursor ion (m/z 211.1 for protonated BIN) and quantifying its unique transition fragments. It easily resolves BIN from the prepolymer matrix background, offering sub-nanogram sensitivity and superior inter-laboratory reproducibility.

Inter-Laboratory Performance Metrics

The following table summarizes the aggregated data from the five participating laboratories, analyzing spiked polyurethane extracts.

Analytical MetricHPLC-UV (Alternative 1)qNMR (Alternative 2)UHPLC-MS/MS (Recommended)
Limit of Detection (LOD) 0.5 µg/mL10.0 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL35.0 µg/mL0.05 µg/mL
Inter-Lab Precision (RSD%) 8.4%4.2%2.1%
Mean Recovery (%) 82 ± 6%95 ± 3%98 ± 2%
Matrix Interference HighLowNegligible

Standardized UHPLC-MS/MS Protocol

The following protocol outlines the recommended UHPLC-MS/MS workflow. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , meaning that any matrix suppression or extraction losses are internally corrected and flagged before data output.

Workflow S1 Sample Prep (Solvent Extraction) S2 Internal Standard Spiking (Isotope) S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Analysis & Quantification S4->S5

Figure 2: Self-validating UHPLC-MS/MS analytical workflow for BIN quantification.

Step 1: Matrix Extraction & Internal Standard Spiking
  • Action: Weigh 50 mg of the cured polymer sample. Dissolve in 2 mL of LC-MS grade Tetrahydrofuran (THF). Immediately spike the solution with 50 µL of 1 µg/mL deuterated internal standard (BIN-d4).

  • Causality: Polyurethane matrices are highly hydrophobic. THF effectively swells and dissolves the polymer network, releasing unreacted BIN.

  • Self-Validation: Spiking the isotope before precipitation ensures that any subsequent physical losses of the analyte are mirrored by the internal standard. The final calculated recovery of BIN-d4 validates the extraction efficiency.

Step 2: Polymer Precipitation
  • Action: Add 8 mL of cold methanol (-20°C) to the THF mixture dropwise while vortexing. Centrifuge at 14,000 x g for 15 minutes. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Injecting dissolved polymers directly into a UHPLC system will irreversibly clog the stationary phase. Cold methanol selectively precipitates the high-molecular-weight polyurethane bulk while keeping the small-molecule BIN in solution.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: BIN is a polar, basic molecule due to its pyridine ring. The addition of 0.1% formic acid forces the protonation of the pyridine nitrogen. This prevents secondary interactions with free silanols on the C18 column (eliminating peak tailing) and pre-charges the molecule to drastically enhance downstream ESI+ ionization efficiency.

Step 4: ESI-MS/MS Detection
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for BIN (m/z 211.1 → 119.1) and BIN-d4 (m/z 215.1 → 123.1).

  • Causality: MRM acts as a dual-mass filter, stripping away background chemical noise from the prepolymer matrix and isolating only the compound of interest.

  • Self-Validation: A System Suitability Test (SST) standard must be injected prior to the batch. The batch is only validated and permitted to proceed if the SST demonstrates a signal-to-noise ratio (S/N) > 100 and a retention time drift of < 2%.

Conclusion

While HPLC-UV and qNMR serve specific roles in bulk chemical manufacturing, the inter-laboratory data conclusively demonstrates that UHPLC-MS/MS is the superior methodology for the quantification of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in complex polymer matrices. By adopting the self-validating extraction and MRM protocol outlined above, researchers can achieve the sub-nanogram sensitivity required for rigorous toxicological compliance and advanced biomaterial characterization.

References

  • Grapski JA, Cooper SL. Synthesis and characterization of non-leaching biocidal polyurethanes. Biomaterials.[Link]

  • Król P. Synthesis methods, chemical structures and phase structures of linear polyurethanes. Progress in Materials Science.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The final step, waste management, is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The final step, waste management, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is to accurately characterize the waste. Given its structure, N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide should be managed as a hazardous chemical waste. This determination is based on the following factors:

  • Pyridine Core Structure: Pyridine and its derivatives are often classified as hazardous. Waste pyridine is explicitly considered a hazardous waste by regulatory bodies, typically requiring disposal via controlled incineration.[3]

  • Irritant Properties: Structurally similar pyridine carboxamides and related compounds are known to be skin and eye irritants.[4][5] One database assigns hazard codes for N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide as "Xi" (Irritant), with risk statements indicating it is irritating to the eyes, respiratory system, and skin.[6]

Key Chemical and Safety Data
PropertyInformationSource(s)
Chemical Name N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamideN/A
Synonyms N,N-Bis(2-hydroxyethyl)isonicotinamide[2][6]
CAS Number 70892-82-9; 6265-74-3[1][2]
Molecular Formula C10H14N2O3 or C8H10N2O2[1][2]
Potential Hazards Eye, skin, and respiratory system irritant.[6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][9]

Part 2: Personal Protective Equipment (PPE)

Before handling waste containers of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, it is mandatory to wear appropriate PPE to mitigate exposure risks. The potential for skin and eye irritation dictates the minimum required PPE.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[7]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[7]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: If handling the powdered form outside of a fume hood where dust may be generated, a respirator may be necessary to avoid respiratory irritation.[7]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. The following steps provide a clear path from waste generation to final disposal.

Step 1: Waste Collection and Segregation

Proper disposal begins at the point of generation.

  • Designated Container: Collect all waste containing N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide in a dedicated, chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[8] The container must have a secure, leak-proof screw-top cap.

  • Segregation: This is a critical safety step. Do not mix this waste with other waste streams unless you have confirmed compatibility. Specifically, store this waste away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[5][10][11]

Step 2: Container Labeling

Proper labeling is a strict regulatory requirement and essential for safe handling.[12] The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[8][13]

  • Full Chemical Name: "N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide". Do not use abbreviations or chemical formulas.[8][13]

  • List of Contents: For mixtures, list all constituents and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard pictograms. For this compound, this would include the "Exclamation Mark" pictogram for irritation.

  • Generator Information: Your name, department, and laboratory room number.

Step 3: Waste Storage

Accumulated waste must be stored safely pending pickup by a certified disposal service.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA within your laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Secure Location: Ensure the storage area is away from heat sources and general laboratory traffic.[11]

Step 4: Final Disposal

The final step is to transfer the waste to a licensed professional for proper disposal.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8] All hazardous waste must be disposed of through this official channel.

  • Licensed Contractor: The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the material.

  • Probable Disposal Method: For pyridine-based compounds, the standard disposal method is high-temperature incineration at a permitted hazardous waste facility.[3][7] This process ensures the complete destruction of the chemical, preventing its release into the environment.

The following diagram illustrates the essential workflow for the disposal of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide.

G cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Generate Waste Containing N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe start->ppe collect Collect in Designated, Compatible Container ppe->collect ppe->collect label_waste Label Container with 'Hazardous Waste' Tag collect->label_waste collect->label_waste segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) label_waste->segregate label_waste->segregate store Store in Secondary Containment in a Satellite Accumulation Area segregate->store segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs store->contact_ehs end Professional Disposal via Licensed Contractor (Incineration) contact_ehs->end contact_ehs->end

Caption: Disposal Workflow for N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide.

Part 4: Emergency Procedures for Spills

In the event of a spill, a prompt and safe response is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If safe to do so, prevent others from entering the spill area.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and safety goggles.

  • Contain and Absorb: For a small spill of solid material, carefully sweep it up. For a liquid spill, cover it with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

  • Collect Waste: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, paper towels, gloves) must be placed in the hazardous waste container and disposed of according to the protocol in Part 3.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 4-Pyridinecarboxylic acid - PENTA. (2025, March 31). PENTA s.r.o.
  • N,N'-bis(2-hydroxyethyl)terephthaldiamide - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Isonicotinamide. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - Picolinamide, 98%. (2014, January 27). Fisher Scientific.
  • 4-Pyridinecarboxamide, N-(2-hydroxyethyl)- - Substance Details. (2025, December 4). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - N,N'-Bis(2-hydroxyethyl)oxamide. (2025, February 5). Tokyo Chemical Industry.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). Australian Government Department of Health.
  • N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE | 70892-82-9. (2025, December 31). ChemicalBook.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Aces.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Cas 70892-82-9, N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. lookchem.

Sources

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